2-Methyl-4-(trifluoromethyl)thiazol-5-amine
Description
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-2-10-3(4(9)11-2)5(6,7)8/h9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKAYCVCPPISAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652934 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-22-7 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-5-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958452-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Part 1: The Cornerstone Precursor: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)thiazol-5-amine: Synthesis, Properties, and Applications
Introduction
This compound is a fluorinated heterocyclic amine that holds significant potential as a versatile building block in medicinal and agrochemical research. The thiazole core is a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents, including antibiotics and anti-inflammatory drugs.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often improving its overall pharmacological profile.[3]
Direct experimental data for this compound is notably scarce in publicly accessible literature. Therefore, this guide adopts a foundational approach. We will first provide a detailed examination of its immediate and well-characterized precursor, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. Subsequently, we will present a scientifically grounded, proposed synthesis for the target amine, analyze its predicted chemical properties and reactivity, and explore its potential applications based on the established value of its core structural motifs.
The most logical and documented pathway to the target amine begins with its corresponding carboxylic acid. This intermediate is a stable, crystalline solid that serves as the primary entry point for derivatization at the C5 position of the thiazole ring.
Synthesis of the Carboxylic Acid Precursor
The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is typically achieved via a Hantzsch-type thiazole synthesis followed by hydrolysis. The process begins with ethyl 4,4,4-trifluoroacetoacetate, a readily available starting material.[1][4]
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for the carboxylic acid precursor.
Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid [4][5]
-
Step 1 & 2 (Halogenation and Cyclization): Ethyl 4,4,4-trifluoroacetoacetate is first chlorinated at the alpha position. The resulting ethyl 2-chloro-4,4,4-trifluoroacetoacetate is then reacted directly with thioacetamide in a suitable solvent like ethanol. This condensation and cyclization reaction forms the thiazole ring, yielding ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.
-
Step 3 (Hydrolysis):
-
To a solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (approx. 2 equivalents).
-
Heat the reaction mixture (e.g., to 85°C or 358 K) for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and slowly acidify to a pH of 1-2 using concentrated hydrochloric acid.[5][7]
-
A solid precipitate will form. Filter the solid, wash it with water and a non-polar organic solvent (like dichloromethane) to remove impurities.[5]
-
Dry the resulting white to off-white solid in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
-
Physicochemical Properties of the Carboxylic Acid
The properties of this key intermediate are well-documented and summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₃NO₂S | [7][8][9] |
| Molecular Weight | 211.16 g/mol | [7][9] |
| Appearance | White to off-white or brown crystalline solid | [8][10] |
| Melting Point | 172 - 187 °C | [7][10][11] |
| Boiling Point | 285.5 ± 40.0 °C (Predicted) | [7] |
| Solubility | Limited solubility in water; soluble in methanol, DMSO | [7][8] |
| CAS Number | 117724-63-7 | [7][10] |
Part 2: Proposed Synthesis of this compound
With the carboxylic acid in hand, a reliable method to access the target amine is the Curtius rearrangement. This classic transformation converts a carboxylic acid into a primary amine with the loss of one carbon atom, proceeding through an acyl azide and an isocyanate intermediate. This method is advantageous as it typically proceeds under mild conditions and with high yields.
Caption: Proposed Curtius rearrangement workflow for amine synthesis.
Proposed Experimental Protocol: Curtius Rearrangement
-
Acyl Chloride Formation:
-
Suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1 eq.) in a dry, inert solvent (e.g., toluene) with a catalytic amount of DMF.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (approx. 1.5 eq.) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess reagent under vacuum to yield the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.[12][13] This intermediate is moisture-sensitive and should be used immediately.
-
-
Acyl Azide Formation:
-
Dissolve the crude acyl chloride in a dry, aprotic solvent like acetone or THF.
-
Cool the solution to 0°C and add a solution of sodium azide (NaN₃) (approx. 1.5 eq.) in a minimal amount of water dropwise, keeping the temperature below 5°C. Caution: Sodium azide is highly toxic, and acyl azides can be explosive. This step must be performed with extreme care behind a blast shield.
-
Stir the reaction at low temperature for 1-2 hours.
-
-
Rearrangement and Trapping:
-
Carefully extract the acyl azide into a non-polar solvent like toluene.
-
Heat the toluene solution gently (e.g., 80-100°C). The acyl azide will rearrange to the isocyanate, releasing N₂ gas.
-
To trap the isocyanate, the reaction can be performed in the presence of an alcohol (e.g., tert-butanol) to form a stable Boc-protected amine (carbamate).
-
-
Hydrolysis (Deprotection):
-
The resulting carbamate can be isolated and then hydrolyzed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, this compound.
-
Purify the final compound using column chromatography or recrystallization.
-
Part 3: Physicochemical and Spectroscopic Profile (Predicted)
Without experimental data, we can predict the core properties and spectroscopic signatures of the target amine.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₅H₅F₃N₂S | Based on structure |
| Molecular Weight | 198.17 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature | Aromatic amines are often solids |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Standard for small organic molecules |
| Basicity (pKa) | Lower than typical anilines | The thiazole ring and -CF₃ group are electron-withdrawing, reducing the basicity of the amine |
| ¹H NMR | - N-H protons (broad singlet, ~3-5 ppm)- Methyl protons (singlet, ~2.5-2.7 ppm) | Characteristic shifts for primary amine and methyl on a thiazole ring |
| ¹⁹F NMR | Singlet around -60 to -70 ppm | Typical range for a -CF₃ group attached to an aromatic ring |
| ¹³C NMR | - CF₃ carbon (quartet, ~120-125 ppm)- Aromatic carbons (~110-160 ppm) | Expected chemical shifts and coupling for the carbon backbone |
| IR Spectroscopy | - N-H stretch (two bands, 3300-3500 cm⁻¹)- C-F stretch (strong bands, 1100-1300 cm⁻¹) | Key functional group vibrations |
Part 4: Reactivity and Synthetic Utility
This compound is a bifunctional molecule. The primary amine is the most reactive site, while the heterocyclic ring provides a stable scaffold.
-
Reactions at the Amine Group:
-
Acylation/Amide Bond Formation: The amine will readily react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a primary route to building more complex molecules and is central to the synthesis of many pharmaceuticals and agrochemicals.[14]
-
Diazotization: Reaction with nitrous acid (HNO₂) would form a diazonium salt. While often unstable, this intermediate could be used in Sandmeyer-type reactions to install various functional groups (e.g., -OH, -Cl, -Br, -CN) at the C5 position.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
-
Reactivity of the Thiazole Ring: The ring is generally stable. The electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution, while the electron-donating amine group activates it. The overall reactivity towards electrophiles would be modest and directed by the amine group.
Part 5: Applications in Medicinal and Agrochemical Chemistry
While specific applications for this exact molecule are not documented, its structural components point to significant potential.
-
Agrochemicals: The parent carboxylic acid is a key intermediate for the fungicide Thifluzamide .[4] This establishes the 2-methyl-4-(trifluoromethyl)thiazole scaffold as a validated toxophore in agricultural science. The amine derivative could be used to synthesize novel amide-based fungicides or insecticides with potentially different modes of action or improved properties.[1]
-
Medicinal Chemistry: The 2-aminothiazole motif is a cornerstone of medicinal chemistry.[3] Derivatives have shown a vast range of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[2][14] The amine can serve as a starting point for synthesizing libraries of novel thiazole-5-carboxamides for high-throughput screening against various biological targets. For example, similar 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.[14]
Part 6: Safety and Handling
No specific safety data sheet (SDS) exists for this compound. However, based on its structure and the data for its precursor, the following precautions are mandatory:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to its carboxylic acid precursor.[10] Aromatic amines can be toxic and should be handled with care.
-
Irritation: Likely to cause skin and serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.[10][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 4. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 5. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C6H4F3NO2S | CID 1486080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 117724-63-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis and characterization of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry and drug discovery. Among these, thiazole derivatives bearing trifluoromethyl groups are of particular interest due to their prevalence in a wide array of biologically active molecules. The trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of a key exemplar of this class: 2-Methyl-4-(trifluoromethyl)thiazol-5-amine .
As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical, causality-driven exploration of the analytical journey. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of characterization that provides an unambiguous structural assignment. This document will cover the synthetic rationale, and a multi-pronged analytical approach leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
A Strategic Approach to Synthesis
A robust structural elucidation begins with a well-defined synthetic pathway. For the target compound, this compound, a logical and efficient route commences from the corresponding carboxylic acid, a known and characterizable precursor. The proposed synthesis involves two key transformations: the conversion of the carboxylic acid to a carboxamide, followed by a Hofmann rearrangement to yield the desired primary amine.
Proposed Synthetic Workflow
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)thiazol-5-amine (CAS: 958452-22-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Modern Chemistry
2-Methyl-4-(trifluoromethyl)thiazol-5-amine is a heterocyclic organic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its structure is distinguished by a five-membered thiazole ring, a heterocyclic motif containing both sulfur and nitrogen, which is a common feature in numerous FDA-approved drugs and biologically active compounds.[3][4] The ring is strategically substituted with a methyl group at the 2-position, a reactive amine at the 5-position, and a trifluoromethyl (CF3) group at the 4-position.
The trifluoromethyl group is of particular importance; its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of parent molecules, making it a highly desirable feature in drug design.[1][2] This guide provides a comprehensive technical overview of this versatile compound, covering its chemical properties, synthesis, reactivity, applications, and safe handling protocols, designed to empower researchers in their scientific endeavors.
Section 1: Core Physicochemical and Structural Properties
The compound is typically a solid at room temperature and may show moderate solubility in polar organic solvents.[1] The unique combination of substituents governs its chemical identity and behavior.
| Property | Value | Source |
| CAS Number | 958452-22-7 | [1][5][6] |
| Molecular Formula | C₅H₅F₃N₂S | [1] |
| Molecular Weight | 182.17 g/mol | [5] |
| Appearance | Typically a solid powder | [1] |
| SMILES | C(F)(F)(F)C1=C(N)SC(C)=N1 | [1] |
| InChI Key | FPKAYCVCPPISAS-UHFFFAOYSA-N | [1] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is not directly detailed in the provided literature, which primarily focuses on its derivatives like the corresponding carboxylic acid. However, a logical and well-established synthetic strategy, the Hantzsch thiazole synthesis, can be employed, starting from readily available materials. The key is the reaction of an α-haloketone with a thioamide.
A plausible pathway involves the synthesis of the precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is a key intermediate for the fungicide thifluzamide.[7][8] This acid can then be converted to the target amine.
Conceptual Synthesis Workflow
The following diagram illustrates a probable multi-step synthesis, beginning with ethyl 4,4,4-trifluoroacetoacetate.
Caption: Plausible synthetic pathway to the target amine.
Protocol: Synthesis of the Carboxylic Acid Precursor
This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid, a crucial intermediate.[9][10][11]
Objective: To synthesize 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid from its corresponding ethyl ester.
Materials:
-
Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 40%)[12]
-
Ethyl acetate
-
Water (deionized)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable reaction flask equipped with a magnetic stirrer, dissolve ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethyl acetate at room temperature.[12]
-
Hydrolysis: Slowly add the sodium hydroxide solution dropwise to the flask. The rate of addition should be controlled to maintain the reaction temperature below 40°C.[12]
-
Reaction Monitoring: After the addition is complete, continue stirring at the maintained temperature for approximately 60 minutes.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[9]
-
Work-up & Acidification: After the reaction, evaporate the ethyl alcohol. Dilute the remaining aqueous solution with water and acidify to a pH of 1 using concentrated HCl. This will precipitate the carboxylic acid product.[10]
-
Isolation: Filter the solid precipitate. Wash the collected solid with water and then with a non-polar solvent like dichloromethane to remove impurities.[10]
-
Drying: Dry the final product in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[10] A yield of 99% has been reported for similar hydrolysis procedures.[9]
Causality: The use of a strong base like NaOH is essential for the saponification (hydrolysis) of the ester functional group to a carboxylate salt. Subsequent acidification is required to protonate the salt, causing the neutral carboxylic acid to precipitate from the aqueous solution, allowing for its isolation.
Section 3: Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile intermediate for creating a wide array of derivatives with potent biological activities.[4][13] The primary amino group serves as a convenient handle for elaboration into amides, sulfonamides, and other functional groups, leading to the generation of large compound libraries for screening.
Key Application Areas
-
Anticancer Agents: Thiazole-containing compounds are known to exhibit a range of biological effects, including antitumor and antiproliferative activities.[14] Derivatives of this amine, specifically 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines.[13][14]
-
Fungicides and Insecticides: The thiazole motif is present in many agrochemicals.[13] This amine's core structure is closely related to the key intermediate of the fungicide thifluzamide.[7][8] Furthermore, novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives have demonstrated both fungicidal and insecticidal properties in greenhouse evaluations.[13]
Logical Flow from Core to Application
Caption: Derivatization of the core amine for diverse applications.
Section 4: Analytical Characterization
Confirming the identity and purity of this compound and its derivatives is crucial. A combination of spectroscopic and chromatographic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The presence of the methyl group, the amine protons, and the distinct chemical shifts influenced by the trifluoromethyl group provide a unique spectral fingerprint.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
X-Ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis can unequivocally determine the three-dimensional molecular structure and intermolecular interactions in the solid state.[15]
-
Chromatography (TLC, HPLC): Used to monitor reaction progress and assess the purity of the final compound.[9] High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative determination of related compounds like the fungicide thiabendazole.[16]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors. The information below is synthesized from Safety Data Sheets (SDS) for the target compound and its close structural analogs.[6][17]
GHS Hazard Classification
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [6] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [6] |
| Eye Damage/Irritation | Causes serious eye irritation | H319 | [6] |
| STOT, Single Exposure | May cause respiratory irritation | H335 | [6] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust, fumes, or vapors.[6][18][19] Ensure eyewash stations and safety showers are readily accessible.[20]
-
Personal Protective Equipment:
-
Hygiene Practices: Do not eat, drink, or smoke when using this product.[6][18] Wash hands and any exposed skin thoroughly after handling.[6][17] Contaminated clothing should be laundered before reuse.[18]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[18][21] Keep away from incompatible materials such as strong oxidizing agents.[6][17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
This compound stands out as a high-value chemical intermediate. Its unique structural combination—a biologically active thiazole ring, a versatile amine handle, and a pharmacologically advantageous trifluoromethyl group—makes it a powerful scaffold for innovation. For researchers in drug discovery and agrochemical development, this compound offers a robust starting point for synthesizing novel molecules with significant potential to address pressing challenges in human health and agriculture. A thorough understanding of its synthesis, reactivity, and safety is paramount to unlocking its full potential.
References
- 1. CAS 958452-22-7: 2-Metil-4-(trifluorometil)-5-tiazolamina [cymitquimica.com]
- 2. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 8. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
- 16. mdpi.com [mdpi.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 20. fishersci.com [fishersci.com]
- 21. echemi.com [echemi.com]
Purity and characterization of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
An In-depth Technical Guide to the Purity and Characterization of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
Abstract
This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, while the aminothiazole core is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Ensuring the purity and unambiguous structural identity of this intermediate is paramount for the integrity of downstream applications, from library synthesis to the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical characterization of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.
Strategic Synthesis and Impurity Profiling
While direct literature on the synthesis of this compound is sparse, a robust synthetic strategy can be logically derived from its immediate and well-documented precursor, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[3][4] The synthesis of this carboxylic acid typically starts from ethyl trifluoroacetoacetate and proceeds through chlorination or bromination, followed by cyclization with thioacetamide and subsequent hydrolysis.[5][6]
Proposed Synthetic Pathway: Curtius Rearrangement
The most logical and high-yielding conversion of the carboxylic acid to the target amine is via a Curtius rearrangement. This pathway is chosen for its mild conditions, which preserve the integrity of the thiazole ring, and for its common use in pharmaceutical synthesis.[7] The process involves converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon gentle heating, followed by hydrolysis to yield the final amine.
Caption: Proposed synthetic workflow via Curtius rearrangement.
Anticipated Process-Related Impurities
A self-validating analytical program must anticipate potential impurities. Based on the proposed synthesis, the primary impurities of concern are outlined below.
| Impurity Name | Structure | Origin |
| Starting Material | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Incomplete reaction. |
| Urethane Byproduct | tert-butyl (2-methyl-4-(trifluoromethyl)thiazol-5-yl)carbamate | Reaction of the isocyanate intermediate with t-butanol (if used as solvent). |
| Symmetrical Urea | 1,3-bis(2-methyl-4-(trifluoromethyl)thiazol-5-yl)urea | Reaction of the isocyanate intermediate with the final amine product. |
| Precursor Impurities | e.g., 2-chloro- or 2-bromo-trifluoroacetoacetate | Carried over from the synthesis of the carboxylic acid precursor.[3][5] |
High-Performance Purification Protocols
Achieving >99.5% purity, a standard requirement for advanced drug discovery programs, necessitates robust purification.
Recrystallization
For batches with purity >95%, recrystallization is the most efficient method. The aminothiazole is expected to have moderate polarity.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol).
-
If impurities remain undissolved, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Causality: The slow cooling process allows for the selective crystallization of the target compound, leaving more soluble impurities behind in the mother liquor.
Flash Column Chromatography
For purities below 95% or for removing closely related impurities, flash chromatography is the method of choice.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Rationale: The polar silica gel will retain the more polar impurities (like the starting carboxylic acid) more strongly than the target amine, allowing for effective separation.
Comprehensive Analytical Characterization
No single technique is sufficient for full characterization. The following multi-pronged approach provides a self-validating system for confirming identity and purity.
Caption: Logic flow for comprehensive sample characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity assessment. A reverse-phase method is most suitable for this analyte.[8][9]
-
Protocol Details:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Provides excellent retention and separation for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 10% B to 95% B over 15 minutes | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale. |
| UV Detection | 254 nm or Diode Array Detector (DAD) | Thiazole rings typically absorb in this region.[11] DAD allows for peak purity analysis. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
-
Trustworthiness: System suitability must be established before analysis, with acceptance criteria such as a tailing factor between 0.8 and 1.5 and a theoretical plate count of >2000 for the analyte peak.
Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Expected Ionization: Electrospray Ionization (ESI) in positive mode is expected to produce a strong protonated molecular ion [M+H]⁺.
-
Data Interpretation:
| Parameter | Expected Value for C₆H₆F₃N₂S |
| Molecular Formula | C₆H₆F₃N₂S |
| Monoisotopic Mass | 195.0231 |
| [M+H]⁺ (Exact Mass) | 196.0309 |
-
Fragmentation Analysis: The thiazole ring may fragment under collision-induced dissociation (CID), providing further structural confirmation.[12] The loss of the CF₃ group or cleavage of the ring are common fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.[13]
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet expected around δ 2.4-2.7 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically between δ 4.0-6.0 ppm, which is exchangeable with D₂O.
-
Solvent: DMSO-d₆ is recommended due to its ability to dissolve the compound and clearly show NH protons.
-
-
¹³C NMR:
-
Thiazole Carbons: C2, C4, and C5 will appear in the aromatic region (δ 110-170 ppm). The carbon attached to the CF₃ group (C4) will show coupling to fluorine.
-
CF₃ Carbon: A quartet due to C-F coupling, expected around δ 120-125 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, δ 15-25 ppm.
-
-
¹⁹F NMR:
-
CF₃ Group: A sharp singlet is expected. This is a highly sensitive and definitive test for the presence and electronic environment of the trifluoromethyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of key functional groups.[14][15][16]
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 1650-1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |
| 1600-1475 | C=N and C=C Stretch | Thiazole Ring |
| 1350-1100 | C-F Stretch (strong, multiple bands) | Trifluoromethyl (-CF₃) |
Conclusion
The quality of a chemical building block like this compound directly impacts the success of subsequent research and development. By integrating a logical synthetic strategy with a multi-technique analytical workflow, researchers can confidently establish the purity, identity, and quality of this critical intermediate. The protocols and insights provided in this guide serve as a robust framework for ensuring that this molecule meets the stringent standards required for pharmaceutical applications, thereby fostering reproducible and reliable scientific outcomes.
References
- 1. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 4. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 5. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. nasc.ac.in [nasc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Trifluoromethylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Trifluoromethylthiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The incorporation of the trifluoromethyl group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacological profiles of numerous drug candidates. Among these, the trifluoromethylthiazole core stands out as a particularly privileged motif, underpinning a diverse array of biological activities. This guide provides a comprehensive technical overview of the anticancer, antimicrobial, and anti-inflammatory properties of trifluoromethylthiazole derivatives. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group imparts a unique set of physicochemical properties that often translate to improved biological activity and pharmacokinetic profiles.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing ionization state and receptor-ligand interactions. Furthermore, the high lipophilicity of the -CF3 group can enhance membrane permeability and bioavailability.[1] The carbon-fluorine bond is also exceptionally strong, rendering the moiety resistant to metabolic degradation and increasing the compound's in vivo stability.[2]
Anticancer Activity: Targeting the Engines of Malignancy
Trifluoromethylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[2][3][4] Their mechanisms of action are often multifaceted, with a significant number of these compounds functioning as potent inhibitors of key signaling pathways that drive tumor growth and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which trifluoromethylthiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[5] Trifluoromethylthiazole-based compounds have been shown to target several key kinases, including:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[5] Several novel trifluoromethylthiazole derivatives have been identified as potent inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling cascade.[6]
-
Receptor Tyrosine Kinases (RTKs): Aberrant RTK signaling, such as that from EGFR and VEGFR, is a common driver of tumorigenesis.[7] Trifluoromethylthiazole-containing molecules have been developed as inhibitors of these receptors, blocking downstream signaling and inhibiting tumor angiogenesis and proliferation.
Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical trifluoromethylthiazole derivative.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Thiazoles
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, 2-methyl-4-(trifluoromethyl)thiazol-5-amine and its derivatives have emerged as highly valuable synthetic intermediates. The thiazole ring itself is a privileged structure in drug discovery, appearing in a wide array of pharmaceuticals.[3] The addition of a trifluoromethyl group at the 4-position and a reactive amine at the 5-position creates a versatile building block for the synthesis of complex, high-value molecules. This guide provides an in-depth exploration of the synthesis and application of this pivotal intermediate, offering both theoretical insights and practical, field-proven protocols.
Synthesis of the Precursor: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
The most common and industrially viable route to this compound begins with the synthesis of its corresponding carboxylic acid. This precursor is typically prepared from ethyl trifluoroacetoacetate in a multi-step, one-pot synthesis that is both efficient and scalable.
Synthetic Pathway Overview
The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid involves three key transformations: chlorination of the starting material, cyclization with thioacetamide, and subsequent hydrolysis of the resulting ester.
Caption: One-pot synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Detailed Experimental Protocol: One-Pot Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
This protocol is a composite of established methods, optimized for yield and operational simplicity.[4][5]
Materials:
-
Ethyl trifluoroacetoacetate
-
Sulfuryl chloride (or chlorosulfuric acid)
-
Thioacetamide
-
Anhydrous ethanol
-
Sodium hydroxide
-
Concentrated hydrochloric acid
Procedure:
-
Chlorination: In a suitable reaction vessel, charge ethyl trifluoroacetoacetate. Cool the vessel to 0-5 °C and slowly add sulfuryl chloride dropwise while maintaining the temperature. After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by GC or TLC).
-
Cyclization: To the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate, add anhydrous ethanol followed by thioacetamide. Heat the mixture to reflux and maintain for several hours until the cyclization is complete.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester.
-
Work-up and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 1 with concentrated hydrochloric acid. The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a white to off-white solid.
Quantitative Data Summary:
| Step | Key Reagents | Typical Yield | Purity (HPLC) |
| Chlorination | Ethyl trifluoroacetoacetate, Sulfuryl chloride | High conversion | - |
| Cyclization | Thioacetamide, Anhydrous ethanol | >90% | >98% |
| Hydrolysis | Sodium hydroxide | Quantitative | >98% |
| Overall | >85% | >98% |
Accessing the Amine: The Curtius Rearrangement
With the carboxylic acid in hand, the next critical step is the conversion to the target 5-amino-thiazole. The Curtius rearrangement is a powerful and reliable method for this transformation, proceeding through an acyl azide and an isocyanate intermediate.[6][7][8][9][10]
Mechanistic Insight
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. The isocyanate can then be hydrolyzed to the corresponding primary amine. A key advantage of this reaction is that the rearrangement occurs with complete retention of the stereochemistry of the migrating group.
Caption: The Curtius rearrangement pathway from a carboxylic acid to a primary amine.
General Experimental Protocol: Curtius Rearrangement
The following is a general protocol for the one-pot conversion of a carboxylic acid to a Boc-protected amine, which can then be deprotected to yield the free amine.
Materials:
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
tert-Butanol
-
Toluene
-
Hydrochloric acid
Procedure:
-
Acyl Azide Formation and Rearrangement: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous toluene. Add triethylamine, followed by the dropwise addition of DPPA. Heat the mixture to reflux for several hours until the formation of the isocyanate is complete.
-
Carbamate Formation: To the cooled reaction mixture, add tert-butanol and continue to heat at reflux until the reaction is complete (monitored by TLC).
-
Work-up and Isolation of Boc-protected Amine: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the Boc-protected amine.
-
Deprotection: Dissolve the Boc-protected amine in a suitable solvent (e.g., dioxane or methanol) and add a solution of hydrochloric acid. Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield this compound.
Applications in Agrochemical Synthesis: The Case of Thifluzamide
A prominent application of this thiazole scaffold is in the synthesis of the fungicide Thifluzamide. The synthesis proceeds via the acyl chloride of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which then undergoes amidation with 2,6-dibromo-4-(trifluoromethoxy)aniline.[4][11][12][13]
Synthetic Workflow
Caption: Synthesis of Thifluzamide.
Detailed Experimental Protocol: Synthesis of Thifluzamide
Materials:
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride
-
2,6-Dibromo-4-(trifluoromethoxy)aniline
-
Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Amidation: In a reaction flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline in acetonitrile. Add 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride and heat the mixture to reflux for several hours.[4]
-
Work-up and Isolation: After cooling, remove the solvent under reduced pressure. To the residue, add ethyl acetate and water and stir. Separate the organic layer and wash sequentially with water and saturated sodium bicarbonate solution.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Thifluzamide. The product can be further purified by recrystallization.
Role in Pharmaceutical Synthesis: Clarifying the Link to Nilotinib
While it is often assumed that this compound is a direct precursor to the tyrosine kinase inhibitor Nilotinib, a review of the primary literature indicates that the most common synthetic routes to Nilotinib start from a different aniline derivative, namely 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[14][15][16]
The core structure of Nilotinib is formed by the amide coupling of this aniline with 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.
While it is conceivable to devise a synthetic route to Nilotinib that utilizes a 2-methyl-4-(trifluoromethyl)thiazole-containing fragment, this is not the standard and most widely published method. For the sake of scientific accuracy, it is crucial for researchers to consult the primary literature for the specific synthetic route they intend to follow.
Conclusion and Future Outlook
This compound and its direct precursor, the corresponding carboxylic acid, are undeniably valuable and versatile intermediates in the synthesis of high-value molecules. The well-established protocols for their synthesis, coupled with the predictable reactivity of the thiazole core and the amine functionality, make them attractive starting materials for both agrochemical and pharmaceutical research and development. While its direct role in the synthesis of Nilotinib may be a misconception in some literature, its confirmed application in the production of Thifluzamide underscores its industrial importance. As the demand for novel, effective, and metabolically robust bioactive molecules continues to grow, the strategic use of fluorinated building blocks like this compound is set to expand, paving the way for the discovery of next-generation drugs and crop protection agents.
References
- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]
- 5. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 6. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thifluzamide TC - HEBEN [hb-p.com]
- 13. Page loading... [guidechem.com]
- 14. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 15. asianpubs.org [asianpubs.org]
- 16. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine for Laboratory Professionals
This guide provides a detailed overview of the essential safety protocols and handling procedures for 2-Methyl-4-(trifluoromethyl)thiazol-5-amine, a compound of interest for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound at the time of writing, this document synthesizes information from structurally related molecules, including 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride[1], 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[2], and general safety data for aminothiazoles[3][4][5][6][7][8], to provide a robust framework for its safe use in a laboratory setting.
Section 1: Compound Identification and Hazard Assessment
This compound is a substituted aminothiazole. The trifluoromethyl group can enhance metabolic stability and cell permeability, making this class of compounds valuable in medicinal chemistry. However, the combination of a thiazole ring, a trifluoromethyl group, and an amine functional group necessitates a cautious approach to handling.
1.1. Inferred Hazard Profile
Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[2][6][8]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2] Aromatic amines can be irritants and sensitizers.
-
Serious Eye Damage/Irritation: Presumed to cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]
-
Sensitization: Aminothiazoles may cause allergic skin reactions.
The general symptoms of exposure to related aminothiazoles can include nausea, headache, and weakness.[3][4]
Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when handling this compound.
2.1. Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[6][7]
2.2. Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound, based on the hazards of structurally similar compounds.
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | To protect against splashes and dust that may cause serious eye irritation.[1][2][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact, which may cause irritation or allergic reactions.[1][2][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust is generated or if working outside a fume hood. | To prevent inhalation of dust that may cause respiratory tract irritation.[2] |
Section 3: Experimental Workflow and Handling Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
3.1. General Handling Workflow
The following diagram illustrates a safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is operational.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.
-
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1][6][8]
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures
| Exposure Route | First Aid Protocol | Citations |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [1][2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1][6][8] |
4.2. Spill and Leak Procedures
For a small spill, dampen the solid material with an appropriate solvent (e.g., 60-70% ethanol) to prevent dust formation and carefully transfer it to a sealed container for disposal.[4] For a large spill, evacuate the area and follow institutional emergency procedures.
Section 5: Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
5.1. Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][7] Keep it away from incompatible materials such as strong oxidizing agents.[2][6][7]
5.2. Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1][2][6][8] Do not allow the chemical to enter drains.[9][10]
Section 6: Conclusion
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. angenechemical.com [angenechemical.com]
- 10. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
Document ID: AN-SMTFA-20251231
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine, a critical heterocyclic building block for drug discovery and agrochemical development. The protocol herein outlines a robust three-stage synthetic pathway commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by ester hydrolysis, and culminating in a Curtius rearrangement to install the vital 5-amino functional group. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step experimental procedures, and critical process considerations to ensure reproducible and high-yield synthesis.
Introduction and Scientific Background
This compound is a highly valuable scaffold in medicinal chemistry. The thiazole ring is a privileged structure found in a multitude of FDA-approved drugs, prized for its metabolic stability and ability to engage in diverse biological interactions.[1] The incorporation of a trifluoromethyl (-CF3) group at the 4-position significantly enhances the molecule's lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.[2] The primary amine at the 5-position serves as a versatile synthetic handle for constructing more complex molecules, such as amides, ureas, and sulfonamides, making it a cornerstone intermediate for creating libraries of potential therapeutic agents.[3]
The synthetic strategy detailed in this application note is a multi-step process designed for efficiency and scalability. It begins with the formation of the thiazole ring, proceeds through a key carboxylic acid intermediate, and concludes with the transformation to the target amine. Each step has been optimized to ensure high purity and yield, providing a reliable pathway for researchers.
Overall Synthetic Pathway
The synthesis of this compound is accomplished via a three-stage sequence. This pathway leverages classic and reliable organic transformations, ensuring robustness and adaptability.
// Nodes for Reactants and Products Start [label="Ethyl 2-chloro-4,4,4-trifluoroacetoacetate\n+\nThioacetamide", shape=cylinder, fillcolor="#FBBC05"]; Intermediate_Ester [label="Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_Acid [label="2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with Labels Start -> Intermediate_Ester [label=" Stage 1: Hantzsch Thiazole Synthesis\n(Ethanol, Reflux)"]; Intermediate_Ester -> Intermediate_Acid [label=" Stage 2: Saponification\n(NaOH, H₂O/EtOH)"]; Intermediate_Acid -> Final_Product [label=" Stage 3: Curtius Rearrangement\n(DPPA, t-BuOH, then HCl)"]; }
Caption: Overall 3-stage synthetic workflow.
Experimental Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Reagents such as thionyl chloride, sodium azide, and diphenylphosphoryl azide (DPPA) are highly toxic and/or potentially explosive and must be handled with extreme care.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
This initial stage constructs the core thiazole ring through the classic Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[4] Here, ethyl 2-chloro-4,4,4-trifluoroacetoacetate serves as the α-haloketone equivalent, and thioacetamide provides the sulfur and nitrogen atoms for the heterocycle.
Protocol:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add thioacetamide (7.51 g, 0.1 mol) and absolute ethanol (150 mL).
-
Stir the mixture at room temperature until the thioacetamide is fully dissolved.
-
Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (21.85 g, 0.1 mol) to the solution dropwise over 20-30 minutes. An exotherm may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or low-melting solid.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.
Stage 2: Saponification to 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
The ethyl ester synthesized in Stage 1 is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, a key intermediate for the subsequent Curtius rearrangement.
Protocol:
-
In a 250 mL round-bottom flask, dissolve the Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (0.1 mol, from Stage 1) in a mixture of ethanol (100 mL) and deionized water (50 mL).
-
Add sodium hydroxide (6.0 g, 0.15 mol) to the solution and stir at 40-50°C for 2-4 hours.[3][5]
-
Monitor the disappearance of the starting ester by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A white or off-white precipitate will form.[5]
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (3 x 50 mL), and dry under vacuum to yield 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The product is typically of sufficient purity for the next step.
Stage 3: Curtius Rearrangement to this compound
This final, critical stage converts the carboxylic acid into the target primary amine. The Curtius rearrangement is a versatile and reliable method for this transformation, proceeding through an acyl azide and an isocyanate intermediate.[6][7] The use of diphenylphosphoryl azide (DPPA) provides a safe, one-pot procedure that avoids the isolation of potentially explosive acyl azides.[8]
Protocol:
-
To a dry 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add the 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (0.1 mol, from Stage 2) and anhydrous toluene (150 mL).
-
Add triethylamine (15.2 mL, 0.11 mol) to the suspension, followed by diphenylphosphoryl azide (DPPA) (23.2 mL, 0.105 mol) dropwise at room temperature.[9]
-
After stirring for 30 minutes, slowly add anhydrous tert-butanol (28.5 mL, 0.3 mol).
-
Heat the reaction mixture to reflux (approximately 90-100°C) for 4-6 hours. During this time, the acyl azide forms and rearranges to the isocyanate, which is then trapped by tert-butanol to form a Boc-protected amine. Monitor by TLC for the consumption of the carboxylic acid.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in 150 mL of a 1:1 mixture of methanol and 4M hydrochloric acid.
-
Heat the solution to 50-60°C for 2-3 hours to effect the deprotection of the Boc group.
-
Cool the solution and concentrate in vacuo.
-
Treat the residue with a saturated solution of sodium bicarbonate until the pH is basic (~8-9) and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure product.
Data Summary and Expected Results
| Parameter | Stage 1 Product | Stage 2 Product | Stage 3 Product |
| Compound Name | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | This compound |
| Molecular Formula | C₈H₈F₃NO₂S | C₆H₄F₃NO₂S | C₅H₅F₃N₂S |
| Molecular Weight | 239.21 g/mol | 211.16 g/mol | 182.17 g/mol |
| Typical Yield | 80-90% | 90-98%[5] | 70-85% |
| Appearance | Colorless to yellow oil | White to off-white solid | Light yellow solid or oil |
| Melting Point | N/A (oil) | ~186-187°C[5] | Varies |
Mechanistic Rationale and Workflow Visualization
Causality Behind Experimental Choices
-
Hantzsch Synthesis: This reaction is a cornerstone of thiazole synthesis due to its reliability and use of readily available starting materials. Ethanol is an ideal solvent as it effectively dissolves the reactants and allows for heating to a suitable reflux temperature.
-
Saponification: The use of sodium hydroxide in an aqueous alcohol mixture ensures complete hydrolysis of the ester. Acidification is a critical step to protonate the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution, simplifying isolation.
-
Curtius Rearrangement: The choice of DPPA allows for a one-pot conversion of the carboxylic acid to the acyl azide, which rearranges in situ upon heating.[10] This avoids the hazardous isolation of the azide. Tert-butanol is used to trap the highly reactive isocyanate intermediate as a stable Boc-carbamate, which is easily purified and then deprotected under mild acidic conditions to furnish the final amine.[11][12]
Experimental Workflow Diagram
Caption: Detailed step-by-step experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 5. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
The 2-Methyl-4-(trifluoromethyl)thiazole Scaffold: A Cornerstone in Modern Fungicide Synthesis
Application Note & Synthetic Protocol
Introduction: The Thiazole Moiety in Agrochemical Innovation
The thiazole ring system is a vital heterocyclic scaffold that forms the backbone of numerous biologically active compounds, from pharmaceuticals to essential vitamins like thiamin.[1] In the realm of agricultural science, this structural motif has proven to be exceptionally potent, particularly in the development of novel fungicides. The focus of this guide is the 2-methyl-4-(trifluoromethyl)thiazole core, a highly functionalized building block whose derivatives have led to significant advancements in crop protection.
While the user's query specified 2-methyl-4-(trifluoromethyl)thiazol-5-amine, a thorough review of established synthetic literature reveals that the more prominent and industrially significant precursor for major commercial fungicides is its carboxylic acid analogue: 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid .[2][3] This carboxylic acid is the key intermediate in the synthesis of Thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI) fungicide.[2]
This application note will, therefore, focus on the synthesis and application of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as the central building block. We will provide a detailed, field-proven protocol for the synthesis of Thifluzamide, elucidating the chemical principles that make this scaffold a cornerstone of modern fungicide development. We will also discuss the broader potential of the thiazole scaffold in discovering new fungicidal agents.
The Strategic Importance of the Trifluoromethylthiazole Scaffold
The efficacy of fungicides derived from this scaffold can be attributed to the specific combination of its substituents, each playing a critical role:
-
Thiazole Ring: Provides a rigid, stable heterocyclic core that correctly orients the other functional groups for optimal binding to the target enzyme.
-
Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group significantly enhances the molecule's metabolic stability, lipophilicity, and binding affinity to the target site. Its presence is a common strategy in modern agrochemical design to improve potency and bioavailability.
-
Carboxamide Linkage: The synthesis detailed below forms a critical amide bond. This linkage is essential for the molecule's structural integrity and interaction with the succinate dehydrogenase enzyme complex in fungi.[4]
Core Application: Synthesis of the SDHI Fungicide Thifluzamide
Thifluzamide is a systemic fungicide used to control a wide range of diseases caused by Rhizoctonia species in crops like rice, potatoes, and maize.[2] It functions by inhibiting Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain, thereby blocking energy production and leading to cell death.[4]
The synthesis of Thifluzamide is a robust two-step process starting from 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The overall workflow involves the activation of the carboxylic acid to an acyl chloride, followed by condensation with a substituted aniline.
Caption: General workflow for Thifluzamide synthesis.
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
This protocol outlines the synthesis of the key carboxylic acid intermediate from ethyl 4,4,4-trifluoroacetoacetate. The process involves chlorination, cyclization, and hydrolysis in a one-pot or sequential manner.[3][5]
Materials & Reagents:
| Reagent | CAS No. | Molecular Weight | Notes |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 g/mol | Starting material |
| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | 134.97 g/mol | Chlorinating agent |
| Thioacetamide | 62-55-5 | 75.13 g/mol | For thiazole ring formation |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | For hydrolysis |
| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | Solvent |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | For acidification |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent (for alternative methods) |
Safety Precautions:
-
This procedure involves corrosive and toxic reagents. Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Thionyl chloride and sulfuryl chloride react violently with water and release toxic gases. Handle with extreme care.
Step-by-Step Procedure:
-
Chlorination: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add ethyl 4,4,4-trifluoroacetoacetate. Slowly add sulfuryl chloride dropwise while maintaining the temperature below 40°C. After the addition is complete, stir the mixture for several hours until the reaction is complete (monitored by GC or TLC).
-
Cyclization: The crude chlorinated intermediate is then dissolved in anhydrous ethanol. Thioacetamide is added portion-wise to the solution. The mixture is heated to reflux and maintained for 8-12 hours.[3]
-
Hydrolysis: After the cyclization is complete, an aqueous solution of sodium hydroxide is added to the reaction mixture. The mixture is refluxed for an additional 3-4 hours to hydrolyze the ester.
-
Work-up and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled, diluted with water, and acidified to a pH of ~1 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as an off-white solid.[3][5]
Protocol 2: Synthesis of Thifluzamide
This protocol details the final two steps: the conversion of the carboxylic acid to its acyl chloride and the subsequent amidation to form Thifluzamide.[7][8]
Materials & Reagents:
| Reagent | CAS No. | Molecular Weight | Notes |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 117724-63-7 | 211.16 g/mol | Starting material from Protocol 1 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | For acyl chloride formation |
| 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-53-9 | 336.92 g/mol | Amine coupling partner |
| Toluene or other inert solvent | 108-88-3 | 92.14 g/mol | Reaction solvent |
| Pyridine or N,N-Dimethylformamide (DMF) | 110-86-1 | 79.10 g/mol | Catalyst for acyl chloride formation |
Safety Precautions:
-
Handle 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride with care as it is corrosive and moisture-sensitive.
-
The amidation reaction may be exothermic. Control the rate of addition and temperature carefully.
Caption: Experimental workflow for Thifluzamide synthesis.
Step-by-Step Procedure:
-
Acyl Chloride Formation: To a solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in toluene, add a catalytic amount of DMF. Add thionyl chloride dropwise at room temperature. After the addition, heat the mixture to 50-60°C and stir for 1.5-2 hours until the evolution of gas ceases. The resulting solution contains 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.[7][8]
-
Amidation: To the solution from the previous step, add 2,6-dibromo-4-(trifluoromethoxy)aniline. Heat the reaction mixture to reflux (around 90-110°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (TLC or HPLC).[7]
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, Thifluzamide, will precipitate as a solid. Collect the solid by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold toluene or a hexane/toluene mixture to remove impurities. Dry the purified product in a vacuum oven.
Expected Results:
| Compound | Appearance | Yield | Purity (by HPLC) |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Off-white solid | >90% | >98% |
| Thifluzamide | Pale solid | >70% | >97% |
Note: Yields are based on reported literature and may vary depending on reaction scale and conditions.[3][8]
Broader Perspectives and Future Directions
The 2-methyl-4-(trifluoromethyl)thiazole scaffold is not limited to Thifluzamide. Research continues to explore novel derivatives for broader biological activity.[1] While the carboxylic acid is the established precursor for SDHI fungicides, the corresponding amine, This compound , remains a valuable, albeit less documented, intermediate. It can serve as a key building block for creating diverse chemical libraries through reactions such as:
-
Amide Synthesis: Reacting the amine with various acyl chlorides to produce novel carboxamides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Urea/Thiourea Derivatives: Condensation with isocyanates or isothiocyanates.
These new derivatives can be subjected to high-throughput screening to identify novel fungicidal, insecticidal, or herbicidal candidates, making the entire thiazole family a rich area for future agrochemical discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Thifluzamide synthesis from 2-Methyl-4-(trifluoromethyl)thiazol-5-amine.
Application Note & Protocol
A Comprehensive Guide to the Laboratory Synthesis of Thifluzamide
Abstract
This document provides a detailed application protocol for the synthesis of Thifluzamide, a potent thiazole amide fungicide. Thifluzamide operates by inhibiting the succinate dehydrogenase enzyme in the fungal tricarboxylic acid cycle, making it a critical agent for controlling a range of Basidiomycete fungi in crops like rice, potatoes, and maize.[1][2] This guide is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis. We will elucidate the primary synthetic route, which involves a nucleophilic acyl substitution between 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride and 2,6-dibromo-4-(trifluoromethoxy)aniline. The protocol includes a discussion of the reaction mechanism, step-by-step procedures for synthesis and purification, safety protocols, and methods for characterization.
Introduction and Scientific Background
Thifluzamide (IUPAC name: N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide) is a systemic fungicide developed to combat diseases caused by Rhizoctonia species, among others.[2][3] Its efficacy stems from its function as a Succinate Dehydrogenase Inhibitor (SDHI), which disrupts the mitochondrial electron transport chain in fungi, leading to cell death.[1]
The synthesis of Thifluzamide is fundamentally an exercise in amide bond formation. The most established and reliable method involves the acylation of an aniline derivative with a thiazole-derived acyl chloride.[2] This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of modern organic synthesis.
Causality of the Synthetic Strategy: The choice of an acyl chloride as the acylating agent is deliberate. Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which creates a significant partial positive charge on the carbonyl carbon.[4] This high reactivity ensures an efficient reaction with the nucleophilic amine group of the aniline derivative. A base, such as triethylamine or pyridine, is typically employed as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, which drives the equilibrium towards the product and prevents protonation of the starting amine.[5][6]
Overall Reaction Scheme
The synthesis is typically performed in two main stages:
-
Activation: Conversion of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to its highly reactive acyl chloride derivative.
-
Coupling: Reaction of the acyl chloride with 2,6-dibromo-4-(trifluoromethoxy)aniline to form the final Thifluzamide product.
Safety and Handling Precautions
Extreme caution is required when handling the reagents for this synthesis.
-
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride and other acyl chlorides like 2,6-Dichlorobenzoyl chloride are corrosive and cause severe skin burns and eye damage.[7][8][9] They are also lachrymators (induce tearing) and moisture-sensitive.[8]
-
Thionyl chloride (SOCl₂) is a toxic and highly corrosive liquid that reacts violently with water.
-
2,6-Dibromo-4-(trifluoromethoxy)aniline and the starting carboxylic acid should be handled as potentially hazardous materials.[10]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical splash goggles and a full-face shield.
-
Flame-resistant lab coat.
Engineering Controls:
-
All steps of this procedure must be performed inside a certified chemical fume hood with adequate ventilation to avoid inhalation of corrosive vapors.[11]
-
An emergency eyewash station and safety shower must be immediately accessible.
Materials and Reagents
| Reagent / Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 117724-63-7 | C₆H₄F₃NO₂S | 211.16 | Starting Material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Chlorinating Agent |
| 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 | C₇H₄Br₂F₃NO | 350.92 | Amine Coupling Partner |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Acid Scavenger |
| Toluene, Anhydrous | 108-88-3 | C₇H₈ | 92.14 | Reaction Solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Recrystallization Solvent |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization Solvent |
| Standard laboratory glassware (dried), magnetic stirrer, heating mantle, reflux condenser, dropping funnel, rotary evaporator. | N/A | N/A | N/A | Ensure all glassware is oven-dried to remove moisture. |
Detailed Experimental Protocol
Part 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride (Intermediate)
This protocol is adapted from established industrial synthesis methods.[12][13]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (10.55 g, 0.05 mol).
-
Addition of Chlorinating Agent: Place the flask in the fume hood. Carefully add thionyl chloride (11.0 mL, 0.15 mol) to the flask. Note: This reaction will evolve HCl and SO₂ gas.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours. The solid carboxylic acid will slowly dissolve as it is converted to the liquid acyl chloride.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride is a yellowish oil and can be used in the next step without further purification.
Part 2: Synthesis of Thifluzamide (Amide Coupling)
-
Setup: In a separate 500 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (17.55 g, 0.05 mol) in 150 mL of anhydrous toluene.
-
Addition of Base: Add triethylamine (7.0 mL, 0.05 mol) to the aniline solution and stir for 10 minutes under a nitrogen atmosphere.
-
Acylation: Dissolve the crude acyl chloride from Part 1 in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30 minutes. The reaction is exothermic, and a white precipitate (triethylamine hydrochloride) will form.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 80-90°C and stir for 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Add 100 mL of water to the flask and stir vigorously. Transfer the mixture to a separatory funnel. c. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Thifluzamide solid.
Part 3: Purification by Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Heat the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of Thifluzamide.
Characterization and Expected Results
| Parameter | Expected Result / Method |
| Appearance | White to off-white crystalline solid. |
| Yield | 75-85% (typical for laboratory scale). |
| Melting Point | ~178°C (for the β-crystalline form).[14] |
| Purity | >97% (determined by HPLC or GC-MS). |
| ¹H NMR | Confirm the presence of aromatic, methyl, and amide protons. |
| FT-IR | Characteristic peaks for C=O (amide), N-H (amide), C-F, and C-Br bonds. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of Thifluzamide (528.1 g/mol ).[2] |
An efficient method for analyzing Thifluzamide residues involves High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[15][16]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Thifluzamide TC - HEBEN [hb-p.com]
- 3. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ca [fishersci.ca]
- 12. naclind.com [naclind.com]
- 13. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 14. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Strategic Application of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the 2-aminothiazole moiety stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its inherent ability to engage in diverse non-covalent interactions, coupled with its synthetic tractability, has rendered it a cornerstone in the design of novel therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group at the 4-position and a methyl group at the 2-position of the thiazole ring, culminating in the structure of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine, bestows a unique combination of physicochemical properties that are highly advantageous for drug development. The trifluoromethyl group, a well-established bioisostere of a methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2]
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis and medicinal chemistry applications of this compound, with a particular focus on its utility as a versatile building block for the generation of potent kinase inhibitors and other therapeutically relevant molecules. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further derivatization and optimization in drug discovery programs.
Synthetic Pathways to a Key Intermediate
The journey to harnessing the potential of this compound begins with its synthesis. A logical and efficient synthetic route commences with the readily available 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. This precursor can be synthesized from ethyl trifluoroacetoacetate through a multi-step process involving chlorination, cyclization with thioacetamide, and subsequent hydrolysis.[3][4] The carboxylic acid then serves as the launching point for the introduction of the crucial 5-amino group via a Hofmann rearrangement of the corresponding primary amide.
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
This protocol outlines a three-step, one-pot synthesis of the key carboxylic acid intermediate.[3]
Materials:
-
Ethyl trifluoroacetoacetate
-
Sulfuryl chloride
-
Thioacetamide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Chlorination: In a reaction vessel, combine ethyl trifluoroacetoacetate and sulfuryl chloride. Stir the mixture at a controlled temperature to effect chlorination, yielding 2-chloro-4,4,4-trifluoro-3-oxobutanoate.
-
Cyclization: To the crude chlorination product, add thioacetamide and ethanol. Heat the mixture to reflux to facilitate the cyclization reaction, forming ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Stir the mixture at 40°C overnight to hydrolyze the ester.[5]
-
Work-up and Isolation: After complete hydrolysis, acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.[4] Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid as a solid.
Protocol 2: Synthesis of this compound via Hofmann Rearrangement
This protocol describes the conversion of the carboxylic acid to the target amine via the corresponding carboxamide and a subsequent Hofmann rearrangement.[6][7]
Materials:
-
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Ammonia solution (e.g., ammonium hydroxide)
-
Bromine
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Amide Formation:
-
Convert the carboxylic acid to its corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like DCM.
-
Carefully add the crude acid chloride to an excess of a cooled ammonia solution to form 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide.
-
Isolate the amide by filtration or extraction.
-
-
Hofmann Rearrangement:
-
In a suitable reaction vessel, dissolve the 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide in a mixture of methanol and water.
-
Cool the solution in an ice bath and add a freshly prepared solution of sodium hypobromite (from bromine and sodium hydroxide).
-
Allow the reaction to warm to room temperature and then gently heat to complete the rearrangement to the corresponding methyl carbamate intermediate.
-
Hydrolyze the carbamate in situ by heating with an excess of aqueous sodium hydroxide to liberate the free amine.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract the product with a suitable organic solvent such as DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 4. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Anwendungs- und Protokollleitfaden zur Derivatisierung von 2-Methyl-4-(trifluormethyl)thiazol-5-amin für die Untersuchung der Bioaktivität
Verfasst von: Gemini, Leitender Anwendungswissenschaftler Datum: 31. Dezember 2025
Einführung: Die Bedeutung des 2-Methyl-4-(trifluormethyl)thiazol-Gerüsts in der Wirkstoffforschung
Das 2-Aminothiazol-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und bildet den Kern zahlreicher klinisch bedeutsamer Medikamente, darunter Krebsmedikamente wie Dasatinib und Alpelisib.[1] Die Einführung einer Trifluormethyl (CF3)-Gruppe in Moleküle ist eine bewährte Strategie zur Verbesserung der pharmakologischen Eigenschaften. Die hohe Elektronegativität und Lipophilie der CF3-Gruppe können die metabolische Stabilität, die Membranpermeabilität und die Bindungsaffinität eines Wirkstoffs verbessern.[2][3] Die Kombination dieser beiden Merkmale im 2-Methyl-4-(trifluormethyl)thiazol-5-amin (im Folgenden als 1 bezeichnet) schafft ein vielversprechendes Ausgangsmaterial für die Entwicklung neuer therapeutischer Wirkstoffe mit potenziell verbesserter Wirksamkeit.[2]
Diese Anwendungsnotiz bietet einen detaillierten Leitfaden für die Derivatisierung der exozyklischen Aminogruppe von 1 , um Bibliotheken von Verbindungen für das Screening auf biologische Aktivität zu erstellen. Wir werden die wissenschaftliche Begründung für gängige Derivatisierungsstrategien erörtern und detaillierte, schrittweise Protokolle für die Synthese, Aufreinigung und Charakterisierung bereitstellen.
Strategische Überlegungen zur Derivatisierung
Die Derivatisierung der primären Aminogruppe an Position 5 des Thiazolrings ist ein wichtiger Ansatz zur Modulation der pharmakologischen Eigenschaften.[1] Die Umwandlung des Amins in verschiedene funktionelle Gruppen wie Amide und Sulfonamide ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).[4] Diese Modifikationen können die Löslichkeit, die elektronischen Eigenschaften und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen des Moleküls verändern und dadurch seine Interaktion mit biologischen Zielstrukturen beeinflussen.
Die Hauptstrategien, die in diesem Leitfaden behandelt werden, sind:
-
N-Acylierung: Die Bildung von Amidbindungen durch Reaktion mit Acylchloriden oder Carbonsäuren. Dies ist ein vielseitiger Ansatz zur Einführung einer breiten Palette von Substituenten.[5]
-
N-Sulfonylierung: Die Bildung von Sulfonamiden durch Reaktion mit Sulfonylchloriden. Sulfonamide sind wichtige Pharmakophore, die in vielen zugelassenen Medikamenten vorkommen.[6]
Die Wahl der Reagenzien für diese Transformationen sollte darauf abzielen, eine vielfältige Bibliothek von Analoga zu erstellen, um die Chancen auf die Entdeckung bioaktiver Verbindungen zu maximieren.
Synthese des Ausgangsmaterials
Obwohl 2-Methyl-4-(trifluormethyl)thiazol-5-amin kommerziell erhältlich sein kann, ist das Verständnis seiner Synthese aus Vorläufern wie 2-Methyl-4-(trifluormethyl)thiazol-5-carbonsäure von grundlegender Bedeutung. Die Carbonsäure selbst wird typischerweise aus Ethyl-4,4,4-trifluoracetoacetat hergestellt.[7][8] Die Umwandlung der Carbonsäure in das primäre Amin kann über eine Curtius- oder Hofmann-Umlagerung erreicht werden, was einen zuverlässigen Zugang zum Ausgangsmaterial 1 ermöglicht.
Teil 1: N-Acylierungs-Protokolle zur Synthese von Amid-Derivaten
Die Acylierung der Aminogruppe ist eine der einfachsten und am weitesten verbreiteten Methoden zur Derivatisierung.[9] Die resultierenden Amide sind in der Regel chemisch stabil und können an wichtigen Wasserstoffbrückenbindungs-Interaktionen mit Protein-Targets teilnehmen.
Anwendungshinweis: Rationale der N-Acylierung
Die Einführung verschiedener Acylgruppen ermöglicht die Untersuchung des Einflusses von sterischen und elektronischen Effekten auf die biologische Aktivität. Beispielsweise kann die Einführung von aromatischen Ringen die π-π-Stapelung mit aromatischen Aminosäureresten im aktiven Zentrum eines Enzyms fördern, während aliphatische Ketten die Lipophilie und damit die Zellmembranpermeabilität verändern können.
Experimentelles Protokoll 1: Allgemeine Vorgehensweise zur N-Acylierung mit Acylchloriden
Dieses Protokoll beschreibt eine allgemeine Methode zur Acylierung von 1 mit einem Acylchlorid in Gegenwart einer Base.
Materialien:
-
2-Methyl-4-(trifluormethyl)thiazol-5-amin (1 ) (1,0 Äq.)
-
Geeignetes Acylchlorid (z. B. Benzoylchlorid, Acetylchlorid) (1,1 Äq.)[1]
-
Aprotisches Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))
-
Tertiäre Aminbase (z. B. Triethylamin (TEA), Pyridin) (1,5 Äq.)
-
Wasser, Salzlösung (gesättigte NaCl-Lösung)
-
Wasserfreies Natriumsulfat (Na2SO4)
Vorgehensweise:
-
Reaktionsaufbau: Lösen Sie 2-Methyl-4-(trifluormethyl)thiazol-5-amin (1 ) (1,0 Äq.) in trockenem DCM in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Zugabe der Base: Geben Sie Triethylamin (1,5 Äq.) zu der Lösung und rühren Sie bei Raumtemperatur für 10 Minuten.
-
Acylierung: Kühlen Sie die Mischung in einem Eisbad auf 0 °C ab. Geben Sie das Acylchlorid (1,1 Äq.) tropfenweise zu, während Sie kräftig rühren.[5]
-
Reaktionsfortschritt: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).[5]
-
Aufarbeitung: Nach Abschluss der Reaktion die Reaktion mit Wasser quenchen. Trennen Sie die organische Schicht. Waschen Sie die organische Schicht nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und Salzlösung.
-
Reinigung: Trocknen Sie die organische Schicht über wasserfreiem Na2SO4, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck. Reinigen Sie den rohen Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte N-acylierte Derivat zu erhalten.
Abbildung 1: Workflow für die N-Acylierung von 2-Methyl-4-(trifluormethyl)thiazol-5-amin.
Teil 2: N-Sulfonylierungs-Protokolle zur Synthese von Sulfonamid-Derivaten
Die Sulfonamid-Gruppe ist ein ausgezeichneter Wasserstoffbrücken-Akzeptor und -Donor und kann die physikochemischen Eigenschaften eines Moleküls erheblich verändern.
Anwendungshinweis: Rationale der N-Sulfonylierung
Die Synthese von Sulfonamid-Derivaten ist eine wichtige Strategie in der medizinischen Chemie.[6] Die stark elektronenziehende Natur der Sulfonylgruppe kann die pKa der benachbarten N-H-Bindung beeinflussen und so die Bindungsinteraktionen mit biologischen Zielstrukturen modulieren. Die Variation der R-Gruppe am Sulfonylchlorid (z. B. aromatisch, heteroaromatisch, aliphatisch) ermöglicht eine umfassende SAR-Studie.
Experimentelles Protokoll 2: Allgemeine Vorgehensweise zur N-Sulfonylierung
Dieses Protokoll beschreibt die Synthese von Sulfonamiden aus 1 unter Verwendung von Sulfonylchloriden in wässrigem Medium, eine Methode, die sich als effizient erwiesen hat.[6]
Materialien:
-
2-Methyl-4-(trifluormethyl)thiazol-5-amin (1 ) (1,0 Äq.)
-
Geeignetes Sulfonylchlorid (z. B. Benzolsulfonylchlorid, 4-Methylbenzolsulfonylchlorid) (1,1 Äq.)[1]
-
Natriumacetat (2,0 Äq.)
-
Wasser
-
Ethanol (für die Umkristallisation)
Vorgehensweise:
-
Reaktionsaufbau: Lösen Sie Natriumacetat (2,0 Äq.) in Wasser in einem Rundkolben.
-
Zugabe der Reaktanden: Geben Sie 2-Methyl-4-(trifluormethyl)thiazol-5-amin (1 ) (1,0 Äq.) und anschließend das entsprechende Sulfonylchlorid (1,1 Äq.) zu der Lösung.[6]
-
Reaktion: Erhitzen Sie die Reaktionsmischung unter kontinuierlichem Rühren auf 80-85 °C. Die Reaktion dauert in der Regel 4-8 Stunden.[1][6]
-
Überwachung und Isolierung: Überwachen Sie den Fortschritt der Reaktion mittels DC. Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Der feste Niederschlag wird durch Filtration gesammelt.
-
Aufarbeitung: Waschen Sie den gesammelten Feststoff gründlich mit kaltem Wasser, um überschüssiges Natriumacetat und andere wasserlösliche Verunreinigungen zu entfernen.
-
Reinigung: Trocknen Sie das Rohprodukt. Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) erreicht werden, um das reine Sulfonamid-Derivat zu erhalten.
Abbildung 2: Allgemeiner Workflow für die N-Sulfonylierung in wässrigem Medium.
Teil 3: Zusammenfassung der Bioaktivitätsdaten und SAR-Einblicke
Die Derivatisierung des 2-Methyl-4-(trifluormethyl)thiazol-Gerüsts hat zu Verbindungen mit interessanten biologischen Aktivitäten geführt, insbesondere im agrochemischen Bereich. Die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ist entscheidend für die Optimierung der Leitsubstanzen.[4]
Bekannte biologische Aktivitäten
Eine Studie über neuartige 2-Methyl-4-trifluormethylthiazol-5-carboxamid-Derivate zeigte vielversprechende fungizide und insektizide Aktivitäten.[10] Es ist bemerkenswert, dass diese Derivate keine herbizide Aktivität zeigten, was auf ein gewisses Maß an Selektivität hindeutet.
| Verbindungstyp | Zielorganismus | Aktivität | Konzentration | Referenz |
| Carboxamid-Derivat 1 | Phytophthora infestans (Tomaten-Braunfäule) | 90% Kontrolle | 375 g ai/ha | [10] |
| Carboxamid-Derivat 2F | Kartoffelzikade | 80% Kontrolle | 600 g ai/ha | [10] |
| Carboxamid-Derivat 2H | Kartoffelzikade | 100% Kontrolle | 600 g ai/ha | [10] |
Struktur-Wirkungs-Beziehungen (SAR)
Aus den verfügbaren Daten lassen sich erste SAR-Erkenntnisse ableiten:
-
Die Amid-Einheit: Die Umwandlung der Carbonsäure- oder Amin-Funktionalität in eine Amid-Bindung ist entscheidend für die beobachtete fungizide und insektizide Aktivität.[10]
-
Substituenten am Amid-Stickstoff: Die Variation der Substituenten am Amid-Stickstoff (abgeleitet von verschiedenen Aminen im letzten Syntheseschritt) hat einen signifikanten Einfluss auf die Wirksamkeit und das Spektrum der Aktivität. Die spezifischen Strukturen, die zu den Verbindungen 2F und 2H führen, sind entscheidend für die hohe insektizide Wirksamkeit.[10]
-
Die Trifluormethyl-Gruppe: Die Präsenz der CF3-Gruppe an Position 4 des Thiazolrings wird als entscheidend für die Bioaktivität angesehen, wahrscheinlich aufgrund ihrer Auswirkungen auf die Lipophilie und die elektronischen Eigenschaften des Moleküls.[2]
Abbildung 3: Logische Beziehung zwischen Gerüst, Derivatisierung und Bioaktivität.
Schlussfolgerung und zukünftige Richtungen
Die Derivatisierung von 2-Methyl-4-(trifluormethyl)thiazol-5-amin über N-Acylierung und N-Sulfonylierung stellt eine robuste Plattform für die Wirkstoffforschung dar. Die bereitgestellten Protokolle bieten eine solide Grundlage für die Synthese von vielfältigen Verbindungsbibliotheken. Die bisherigen Ergebnisse im agrochemischen Bereich sind ermutigend und deuten darauf hin, dass Derivate dieses Gerüsts auch Potenzial als pharmazeutische Wirkstoffe haben könnten, beispielsweise als Kinase-Inhibitoren oder antimikrobielle Mittel, Bereiche, in denen 2-Aminothiazole im Allgemeinen erfolgreich sind.[1][11] Zukünftige Arbeiten sollten sich auf die Erweiterung der Vielfalt der Acyl- und Sulfonylgruppen konzentrieren und die resultierenden Verbindungen in einer breiten Palette von biologischen Assays testen, um neue therapeutische und agrochemische Leitsubstanzen zu identifizieren.
Referenzen
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives. 5
-
BenchChem. (2025). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. 1
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate. 12
-
ResearchGate. (2025). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. --INVALID-LINK--
-
Google Patents. (2015). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. --INVALID-LINK--
-
Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. --INVALID-LINK--
-
RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. --INVALID-LINK--
-
PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. --INVALID-LINK--
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. --INVALID-LINK--
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. --INVALID-LINK--
-
BenchChem. (n.d.). 5-(Trifluoromethyl)thiazol-2-amine For Research. --INVALID-LINK--
-
Seoul National University. (n.d.). Synthesis of 2-Sulfonylthiazoles via Heteroaryl C-H Sulfonylation of Thiazole N -Oxides. --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. --INVALID-LINK--
-
National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). --INVALID-LINK--
-
Guidechem. (n.d.). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?. --INVALID-LINK--
-
Springer. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. --INVALID-LINK--
-
Seoul National University. (n.d.). Synthesis of 2-Sulfonylthiazoles via Heteroaryl C-H Sulfonylation of Thiazole N -Oxides - Fingerprint. --INVALID-LINK--
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). --INVALID-LINK--
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 8. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Note: A Scalable, Multi-Kilogram Synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine, a critical building block in modern medicinal chemistry and agrochemical development. The presented methodology is designed for robustness, scalability, and high fidelity, moving from readily available starting materials to the final product. The core strategy employs a multi-step sequence beginning with a Hantzsch thiazole synthesis to construct the heterocyclic core, followed by a Curtius rearrangement to install the amine functionality. This document details the underlying chemical principles, step-by-step protocols, process safety considerations, and analytical checkpoints essential for researchers, process chemists, and drug development professionals aiming to produce this key intermediate on a multi-kilogram scale.
Introduction & Strategic Overview
The 2-methyl-4-(trifluoromethyl)thiazole-5-amine moiety is a privileged scaffold found in a range of biologically active molecules. Its importance is highlighted by its role as a key intermediate in the synthesis of Thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] The presence of the trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and binding affinity, making this scaffold highly desirable for modern drug discovery programs.
Synthesizing this target on a large scale presents several challenges, including the controlled handling of reactive intermediates and ensuring high-purity product isolation. The synthetic strategy outlined herein is predicated on a convergent and industrially validated pathway. The overall transformation is divided into two primary stages:
-
Part A: Construction of the Thiazole Core. We utilize the classic Hantzsch thiazole synthesis, a robust and well-documented method for forming the thiazole ring.[3][4] This involves the condensation of an α-haloketone equivalent with a thioamide.
-
Part B: Installation of the Amine Functionality. Starting from the stable 5-carboxylic acid intermediate derived from the Hantzsch reaction, we employ the Curtius rearrangement. This reliable transformation converts a carboxylic acid into a primary amine with the loss of one carbon atom, proceeding through a key isocyanate intermediate.[5][6][7] This method is chosen for its high efficiency and tolerance of various functional groups, avoiding the harsher conditions or less selective reagents associated with alternative methods.
The complete synthetic workflow is depicted below.
Figure 1: Overall Synthetic Workflow.
Part A: Scale-Up Synthesis of the Carboxylic Acid Intermediate
The industrial synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid has been optimized as a "one-pot" three-step process, significantly improving process efficiency and reducing waste.[3][4] This approach avoids the isolation and purification of the halogenated and ester intermediates.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Key Supplier(s) |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | Sigma-Aldrich |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | Sigma-Aldrich |
| Thioacetamide | 62-55-5 | 75.13 | Sigma-Aldrich |
| Anhydrous Ethanol | 64-17-5 | 46.07 | Fisher Chemical |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | VWR Chemicals |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | VWR Chemicals |
Detailed Protocol (Based on 1.0 mol Scale)
WARNING: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.
Step 1: Chlorination of Ethyl 4,4,4-trifluoroacetoacetate
-
To a 2 L, three-necked, jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge Ethyl 4,4,4-trifluoroacetoacetate (184.1 g, 1.0 mol).
-
Begin stirring and cool the reactor jacket to -15 °C.
-
Slowly add Sulfuryl Chloride (128.2 g, 0.95 mol) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed -5 °C.
-
Causality: Slow, cold addition is critical to prevent over-chlorination and control the exothermic reaction. A molar ratio slightly deficient in sulfuryl chloride ensures complete consumption of the chlorinating agent.[4]
-
-
After the addition is complete, slowly raise the reactor temperature to 10 °C and maintain for 12-18 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Once complete, apply a vacuum to the reactor and distill off any unreacted starting material and volatile byproducts. The remaining crude Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is used directly in the next step without further purification.
Step 2: Hantzsch Cyclization
-
Release the vacuum and bring the reactor to atmospheric pressure with nitrogen.
-
To the crude residue from the previous step, add Anhydrous Ethanol (400 mL) and Thioacetamide (77.0 g, 1.02 mol).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours.
-
Causality: Refluxing in ethanol provides the necessary thermal energy for the condensation and subsequent cyclization to form the thiazole ring. A slight excess of thioacetamide drives the reaction to completion.[3]
-
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Saponification
-
Once the cyclization is complete, cool the reaction mixture to 40-50 °C.
-
Prepare a solution of Sodium Hydroxide (60.0 g, 1.5 mol) in water (200 mL) and add it slowly to the reactor, managing any exotherm.
-
Heat the mixture to reflux for 2-3 hours to effect the complete hydrolysis of the ethyl ester.
-
After the reaction is complete (monitored by HPLC), cool the mixture and distill off the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (400 mL).
-
Cool the solution to 0-5 °C in an ice bath and slowly add concentrated Hydrochloric Acid to adjust the pH to ~1.
-
A thick, off-white precipitate will form. Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Filter the solid product, wash the filter cake with cold water (2 x 200 mL), and dry under vacuum at 50-60 °C to a constant weight.
Expected Yield & Purity
| Parameter | Typical Value | Reference |
| Overall Yield | 90-94% | [3][4] |
| Purity (HPLC) | >98.5% | [3] |
| Melting Point | 163-166 °C | [3] |
Part B: Conversion to this compound
This stage involves the conversion of the carboxylic acid to the target amine via a Curtius rearrangement. The process first activates the carboxylic acid as an acyl chloride, which is then converted to a reactive acyl azide intermediate.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Key Supplier(s) |
| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 117724-63-7 | 211.16 | Synthesized in Part A |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Sigma-Aldrich |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 | Fisher Chemical |
| Acetone | 67-64-1 | 58.08 | VWR Chemicals |
Detailed Protocol (Based on 0.5 mol Scale)
WARNING: This procedure involves highly toxic and potentially explosive reagents (thionyl chloride, sodium azide, acyl azides). A risk assessment must be conducted prior to execution. Acyl azides can be explosive and should not be isolated. This procedure must be performed behind a blast shield in a dedicated, well-ventilated fume hood.
Step 1: Formation of Acyl Chloride
-
Set up a 1 L, three-necked, jacketed reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a caustic scrubber), and a thermometer.
-
Charge the reactor with 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (105.6 g, 0.5 mol) and Toluene (300 mL).
-
Slowly add Thionyl Chloride (71.4 g, 0.6 mol) to the stirred suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. The reaction mixture should become a clear solution.
-
Causality: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride. Refluxing ensures the reaction goes to completion, with gaseous byproducts (SO₂ and HCl) being safely removed through the scrubber.[8]
-
-
Once the reaction is complete, cool the mixture and distill off the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride is used directly.[9]
Step 2: Curtius Rearrangement & Hydrolysis
-
Cool the reactor containing the crude acyl chloride to 0-5 °C.
-
Add cold Acetone (400 mL).
-
In a separate beaker, dissolve Sodium Azide (35.8 g, 0.55 mol) in water (100 mL) and cool the solution to 0-5 °C.
-
Add the cold sodium azide solution dropwise to the stirred acyl chloride solution, maintaining the internal temperature below 10 °C.
-
Causality: This is a highly exothermic reaction that forms the acyl azide. Low temperature control is critical for safety and to prevent premature rearrangement.
-
-
After the addition, stir the mixture at 0-10 °C for 1 hour.
-
Slowly add the reaction mixture to a separate, pre-heated reactor containing Toluene (500 mL) at 100-110 °C. The acyl azide will decompose upon addition to the hot toluene, releasing N₂ gas and forming the isocyanate.
-
Causality: Thermal decomposition of the acyl azide initiates the rearrangement to the isocyanate. The controlled addition to hot solvent is a standard safety procedure for managing the evolution of nitrogen gas and the exothermic rearrangement.[6]
-
-
After the addition is complete, maintain the reflux for 1-2 hours to ensure complete rearrangement.
-
Cool the isocyanate solution to 50-60 °C. Slowly and carefully add 10% aqueous Hydrochloric Acid (300 mL).
-
Heat the biphasic mixture to 80-90 °C for 2-4 hours to hydrolyze the isocyanate and the intermediate carbamic acid.
-
Cool the mixture to room temperature and separate the phases.
-
Wash the organic layer with water (100 mL).
-
Extract the combined aqueous layers with Toluene (2 x 100 mL).
-
Combine all organic layers and wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford This compound as a crystalline solid.
Safety & Handling
-
Ethyl 4,4,4-trifluoroacetoacetate: Flammable liquid and vapor. Causes skin and serious eye irritation.
-
Sulfuryl Chloride & Thionyl Chloride: Highly corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled. All handling must be done in a fume hood.
-
Thioacetamide: Carcinogen. Toxic if swallowed. Handled with extreme care.
-
Sodium Azide: Highly toxic. Forms explosive heavy metal azides. Contact with acid liberates highly toxic hydrazoic acid gas.
-
Acyl Azides & Isocyanates: Acyl azides are potentially explosive and should be handled with extreme caution and never isolated. Isocyanates are potent lachrymators and respiratory sensitizers.
All waste materials should be quenched and disposed of according to institutional and local environmental regulations.
Conclusion
This application note details a robust and scalable two-part synthesis for producing multi-kilogram quantities of this compound. By combining an efficient one-pot Hantzsch thiazole synthesis with a reliable Curtius rearrangement, this protocol provides high yields and purity while being grounded in industrially validated chemical principles. The detailed procedural steps, explanation of chemical causality, and explicit safety warnings provide researchers and process chemists with a comprehensive guide for the safe and effective production of this valuable chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 4. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 9. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental protocol for N-acylation of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
An In-Depth Guide to the N-Acylation of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine: Protocols and Mechanistic Insights
Introduction: The Significance of the Acylated 2-Aminothiazole Scaffold
The 2-aminothiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in drug design. N-acylation of the 2-amino group is a fundamental and highly effective strategy for generating chemical diversity, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[3][4]
This application note provides a comprehensive guide for researchers and drug development professionals on the N-acylation of a specific, highly functionalized substrate: this compound. We will delve into two robust experimental protocols, explore the underlying reaction mechanisms, and offer expert insights to ensure successful synthesis and purification.
Pillar 1: Mechanistic Rationale and Experimental Design
The N-acylation of an amine is a classic example of nucleophilic acyl substitution.[5] The reaction involves the lone pair of electrons on the amine's nitrogen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The success of this transformation hinges on the reactivity of the acylating agent and the effective management of reaction byproducts.
Choosing the Right Acylating Agent
There are two primary classes of reagents for this transformation:
-
Acyl Halides (e.g., Acyl Chlorides): These are among the most reactive acylating agents due to the excellent leaving group ability of the halide ion.[6] Their high reactivity necessitates the use of a base to neutralize the strong acid (e.g., HCl) generated during the reaction.[5][7] Failure to scavenge this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Carboxylic Acids with Coupling Agents: When acyl halides are unstable, commercially unavailable, or too harsh for a sensitive substrate, direct coupling of a carboxylic acid is the preferred method. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Carbonyldiimidazole (CDI) activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine.[1][8][9][10] This approach offers milder reaction conditions.
The Critical Role of the Base
In reactions involving acyl chlorides, a non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is essential. Its primary function is to act as an acid scavenger. By neutralizing the generated HCl, it prevents the formation of the unreactive ammonium salt of the starting material and drives the reaction to completion.[3][11]
Caption: Generalized mechanism for N-acylation using an acyl chloride.
Pillar 2: Validated Experimental Protocols
The following protocols have been designed for reliability and scalability. It is imperative to conduct all reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol A: N-Acylation using an Acyl Chloride
This method is highly efficient for a wide range of acyl chlorides.
Materials and Equipment
-
This compound (1.0 eq)
-
Acyl Chloride (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard glassware for work-up and purification
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to moderate the initial exothermic reaction upon addition of the highly reactive acyl chloride.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Ensure the temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexanes). The starting amine should be consumed, and a new, typically less polar, product spot should appear.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel and dilute with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acylated product.[3]
Protocol B: N-Acylation using a Carboxylic Acid and EDCI/HOBt Coupling
Materials and Equipment
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware as listed in Protocol A
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), and anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the this compound (1.0 eq) to the flask, followed by the addition of DIPEA (2.0 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC as described in Protocol A.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography. The urea byproduct from EDCI is often water-soluble but may require careful chromatography for complete removal.
Caption: A typical workflow for the N-acylation reaction.
Pillar 3: Data Interpretation and Troubleshooting
A successful reaction must be validated through rigorous characterization.
Summary of Expected Data
| Parameter | Protocol A (Acyl Chloride) | Protocol B (EDCI Coupling) | Analytical Confirmation |
| Stoichiometry | Amine:Acyl-Cl:Base (1:1.1:1.5) | Amine:Acid:EDCI:Base (1:1.1:1.2:2) | N/A |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | Monitored by TLC |
| Typical Yield | 70 - 95% | 60 - 90% | Isolated mass after purification |
| ¹H NMR | Disappearance of amine -NH₂ protons; Appearance of amide N-H singlet (δ 8-10 ppm); Signals for acyl group | Disappearance of amine -NH₂ protons; Appearance of amide N-H singlet (δ 8-10 ppm); Signals for acyl group | |
| Mass Spec (MS) | Correct [M+H]⁺ peak for the expected product | Correct [M+H]⁺ peak for the expected product | Molecular weight confirmation |
| IR Spectroscopy | Disappearance of N-H stretch (doublet ~3300-3400 cm⁻¹); Appearance of C=O stretch (~1650-1680 cm⁻¹) and N-H stretch (singlet ~3200-3300 cm⁻¹) | Same as Protocol A | Functional group transformation |
Field-Proven Insights & Troubleshooting
-
Problem: Low or No Reaction.
-
Cause: The amine may have been protonated by trace acid, or the acylating agent may have degraded.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or distilled reagents. In Protocol A, consider adding an extra 0.2 equivalents of base.
-
-
Problem: Multiple Product Spots on TLC.
-
Cause: With highly reactive acylating agents, bis-acylation can sometimes occur, though it is less common on the thiazole ring nitrogen.[11] More likely, impurities in starting materials are reacting.
-
Solution: Re-purify the starting materials. Use milder conditions: lower the temperature or switch from Protocol A to Protocol B.
-
-
Problem: Difficult Purification.
-
Cause (Protocol B): The urea byproduct from EDCI can be difficult to separate from polar products.
-
Solution: Perform the recommended aqueous washes thoroughly. If the product is not acid-sensitive, a dilute acid wash can help protonate and solubilize the urea byproduct for easier removal.
-
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize a diverse range of N-acylated this compound derivatives for downstream applications in drug discovery and development.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. study.com [study.com]
- 6. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents [patents.google.com]
- 11. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
The 2-methyl-4-(trifluoromethyl)thiazole scaffold is a critical pharmacophore found in various biologically active molecules, notably as a key intermediate for fungicides like Thifluzamide.[1][2] While direct synthesis of the 5-amino derivative is not widely reported, a robust and high-yielding pathway involves the synthesis of the key intermediate, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid , followed by its conversion to the target amine. This guide will focus on this validated multi-step approach.
Overall Synthetic Workflow
The synthesis is typically achieved via a modified Hantzsch thiazole synthesis.[3][4] The process involves three primary stages to obtain the carboxylic acid intermediate, followed by a final conversion to the amine.
Caption: High-level overview of the 4-stage synthetic pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Stage 1: Halogenation of Ethyl 4,4,4-trifluoroacetoacetate
Q1: My halogenation reaction is incomplete, or the yield of ethyl 2-chloro-4,4,4-trifluoroacetoacetate is low. What's going wrong?
A: Incomplete conversion is often traced back to three factors: reagent stoichiometry, temperature control, or insufficient reaction time.
-
Reagent Stoichiometry: The reaction requires at least one molar equivalent of the halogenating agent (e.g., sulfuryl chloride or bromine). Using a slight excess can drive the reaction to completion, but be cautious as it can promote di-halogenation (see Q2).
-
Temperature Control: Chlorination with sulfuryl chloride is exothermic. The reaction should be initiated at a low temperature (0-5 °C) and allowed to warm gradually to room temperature. Poor temperature control can lead to side reactions and degradation of the product.
-
Reaction Monitoring: The reaction should be monitored by TLC or GC-MS to confirm the disappearance of the starting material. Some patented procedures allow the reaction to proceed for several hours to ensure completion.[1][2]
Q2: I'm observing a significant amount of the di-halogenated byproduct, ethyl 2,2-dihalo-4,4,4-trifluoroacetoacetate. How can I prevent this?
A: The formation of the di-halogenated species is a common side reaction resulting from the enol/enolate of the mono-halogenated product reacting further.
-
Mechanism: The first halogenation proceeds via the enol form of the ketoester. The resulting α-halo ketone is still enolizable, and if a sufficient concentration of the halogenating agent is present, a second halogenation can occur.
-
Solution: The key is to control the local concentration of the halogenating agent. Add the agent (e.g., sulfuryl chloride) dropwise to the cooled ketoester solution over an extended period. This ensures it reacts with the starting material before it can react with the mono-halogenated product. A patent for a similar process specifies controlling the addition to keep byproduct content below 0.3%.[1] While some protocols proceed to the next step with the di-halo impurity, minimizing it at this stage simplifies purification later.[5]
Stage 2: Hantzsch Thiazole Cyclization
Q1: The cyclization reaction to form the thiazole ester is sluggish and my yields are poor.
A: The Hantzsch thiazole synthesis is generally high-yielding, so poor performance points to issues with conditions or reagent quality.[4]
-
Causality (Mechanism): The reaction begins with an SN2 attack of the sulfur atom from thioacetamide onto the α-halo carbon of the ketoester. This is followed by an intramolecular cyclization (attack of the nitrogen on the ketone carbonyl) and subsequent dehydration to form the aromatic thiazole ring.[3][6]
-
Troubleshooting Steps:
-
Solvent: Anhydrous ethanol is the most commonly cited solvent and generally works well.[1][2] Other polar aprotic solvents like DMF can also be used, sometimes leading to faster reactions, but complicating workup.[7] Ensure your solvent is dry.
-
Temperature: The reaction typically requires heating to reflux for several hours (8-12 hours is common in literature).[1][2] Insufficient heat or time will result in incomplete conversion.
-
Reagent Purity: Ensure the thioacetamide is pure. It can degrade over time. The α-halo ketoester intermediate is often used directly from the previous step without purification, which is generally acceptable if the halogenation was clean.[1]
-
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Q2: My crude product is a complex mixture. What are the likely side products?
A: Side products can arise from several pathways. The most common are the self-condensation of the α-halo ketoester and decomposition of the starting materials. Using a slight excess of one reagent, typically the more stable and easily removable one (thioacetamide), can help drive the reaction toward the desired product.[6] Some procedures use a ~1.05 to 1.1 molar equivalent of thioacetamide relative to the ketoester.
Stage 3: Saponification (Hydrolysis)
Q1: The hydrolysis of the ethyl ester is not going to completion.
A: The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring can make the ester somewhat resistant to hydrolysis.
-
Optimized Conditions: Use a strong base like NaOH or KOH in an aqueous alcohol solution (e.g., 15% aqueous NaOH in ethanol).[1][2] The reaction typically requires heating to reflux for 2-3 hours. Monitor by TLC until the starting ester spot has completely disappeared.
-
Workup is Critical: After hydrolysis, the ethanol is typically removed under reduced pressure. The remaining aqueous solution is diluted with water and cooled. The product is precipitated by careful acidification with a strong acid (e.g., concentrated HCl) to a pH of ~1.[1][2]
Q2: After acidification, my product oiled out instead of precipitating as a solid. How should I proceed?
A: Oiling out is common for products that have lower melting points or are not highly crystalline. Do not be discouraged.
-
Solution 1 (Trituration/Aging): Cool the mixture in an ice bath and stir vigorously. Sometimes, scratching the inside of the flask with a glass rod can induce crystallization. Allowing the mixture to age with stirring at a low temperature for a few hours can also promote solidification.[1]
-
Solution 2 (Extraction): If the product remains an oil, it must be isolated by extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to ensure complete recovery from the aqueous layer. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude carboxylic acid.
Stage 4: Conversion of Carboxylic Acid to Amine
Q1: What is the most reliable method to convert the carboxylic acid to the 5-amino group?
A: For this transformation, the Curtius Rearrangement is a highly effective and well-established method. It proceeds through an acyl azide and an isocyanate intermediate, which is then hydrolyzed to the amine.
-
Why it works: This method is generally high-yielding and occurs under conditions that are compatible with the thiazole ring and the trifluoromethyl group. It avoids harsh reducing agents or high-pressure conditions.
-
Workflow:
-
Acid Chloride Formation: Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acyl Azide Formation: React the crude acyl chloride with sodium azide (NaN₃) in a suitable solvent like acetone or a biphasic system. CAUTION: Sodium azide and acyl azides are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood behind a blast shield.
-
Rearrangement to Isocyanate: Gently heat the acyl azide solution. It will lose N₂ gas and rearrange to form the isocyanate.
-
Hydrolysis to Amine: Add acid (e.g., aq. HCl) to the isocyanate and heat to hydrolyze it to the target amine.
-
Experimental Protocols & Data
Table 1: Optimized Reaction Conditions for 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
| Step | Reagents & Solvents | Temperature | Time | Typical Yield | Reference |
| Chlorination | Ethyl 4,4,4-trifluoroacetoacetate, Sulfuryl Chloride | 20-50°C | 10 h | >95% (crude) | [2] |
| Cyclization | Crude chloro-ester, Thioacetamide, Anhydrous Ethanol | Reflux (~78°C) | 8-12 h | Combined >90% | [1][2] |
| Hydrolysis | Thiazole ester, 15% aq. NaOH, Ethanol | Reflux | 3 h | (over 3 steps) | [1][2] |
Note: Yields are based on patent literature and represent total yield over the three-step one-pot procedure.
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid[1][2]
-
Chlorination: To a reaction flask charged with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), add sulfuryl chloride (1.05 eq) dropwise while maintaining the temperature below 40°C. After the addition is complete, stir the mixture at 50°C for 10-12 hours until GC analysis indicates completion. Remove excess SOCl₂ and HCl under vacuum. The resulting crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate is used directly.
-
Cyclization: To the crude chloro-ester, add anhydrous ethanol and thioacetamide (1.05 eq). Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC/HPLC.
-
Hydrolysis: After completion of the cyclization, add 15% aqueous sodium hydroxide solution directly to the reaction mixture. Continue to reflux for an additional 3 hours.
-
Workup & Isolation: Distill off the ethanol under reduced pressure. Cool the remaining aqueous residue to room temperature and dilute with water. Slowly add concentrated hydrochloric acid with stirring until the pH is 1. Age the resulting slurry for 2 hours with stirring in an ice bath. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the off-white solid product. (Overall yield: 91-94%).
Protocol 2: Proposed Synthesis of this compound (via Curtius Rearrangement)
-
Acyl Chloride Formation: In a fume hood, suspend the carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) with a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours until the solution becomes clear. Remove excess thionyl chloride under vacuum to obtain the crude acyl chloride.
-
Acyl Azide Formation (USE EXTREME CAUTION): Dissolve the crude acyl chloride in cold (0°C) dry acetone. In a separate flask, dissolve sodium azide (1.5 eq) in a minimum amount of water and add it dropwise to the acetone solution, ensuring the temperature does not exceed 5°C. Stir for 1-2 hours at 0°C.
-
Rearrangement: Carefully pour the reaction mixture into cold water and extract the acyl azide with a cold solvent like toluene. Gently warm the toluene solution to ~80-90°C. Vigorous evolution of N₂ gas will be observed. Heat until gas evolution ceases to form the isocyanate solution.
-
Hydrolysis: Cool the toluene solution containing the isocyanate. Add 6M hydrochloric acid and heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours to effect hydrolysis. Cool the mixture, separate the layers, and basify the aqueous layer with NaOH to precipitate the amine. Extract the amine with ethyl acetate, dry, and concentrate to yield the target compound.
References
- 1. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 2. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the purification of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar heteroaromatic amines. Our goal is to provide practical, field-tested advice to help you overcome common purification challenges, ensuring the highest purity and yield for your downstream applications.
A Note on Analog Data and First Principles
Direct, peer-reviewed purification protocols for this compound are not extensively documented in readily available literature. However, the synthesis and purification of its close structural analog, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, are well-described.[1][2][3][4] The synthetic routes, particularly those employing the Hantzsch thiazole synthesis, often generate similar classes of impurities.[5]
This guide synthesizes information from these related compounds and combines it with fundamental chemical principles governing the behavior of aromatic amines. The strategies outlined below are robust, based on the distinct physicochemical properties of the target molecule—specifically, the basicity of the C5-amine and the overall polarity conferred by the thiazole ring and trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue, but I expect a solid. What could be the cause?
A1: This is a common issue with aromatic amines. The dark coloration often indicates the presence of oxidized impurities, which can form when the amine is exposed to air, light, or trace metals. The oily consistency suggests the presence of residual solvents or impurities that are depressing the melting point of your product. We recommend performing an acid-base extraction as a first-pass purification and work-up step, followed by drying under high vacuum.
Q2: After an initial purification attempt, my TLC plate still shows multiple spots. What are the likely identities of these impurities?
A2: The most common impurities arise from the synthesis itself. Based on typical thiazole syntheses, these may include:
-
Unreacted Thioamide/Thiourea: A common starting material that is relatively polar.
-
α-Haloketone Precursor: The other key starting material.
-
Side-Reaction Products: Such as regioisomers or over-alkylated species.
-
Hydrolysis Products: If the amine was generated from a precursor like an amide or nitrile, you might have the corresponding carboxylic acid or other intermediates.
An acid-base extraction is highly effective at removing neutral organic impurities like the α-haloketone. Chromatographic methods are typically required to separate the target amine from structurally similar, basic impurities.
Q3: What is the single most effective technique for removing non-basic organic impurities?
A3: Without question, a liquid-liquid acid-base extraction is the most powerful initial step. By dissolving your crude material in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and extracting with a dilute aqueous acid (e.g., 1M HCl), your basic amine will be protonated and move into the aqueous phase as a salt. Neutral impurities (like unreacted ketones or solvent residue) will remain in the organic layer and can be discarded. You can then recover your purified amine by basifying the aqueous layer and re-extracting with an organic solvent.
Q4: My amine streaks badly during silica gel column chromatography, leading to poor separation. How can I fix this?
A4: This phenomenon, known as "tailing," is characteristic of basic compounds on standard, slightly acidic silica gel. The amine interacts strongly with acidic silanol groups on the silica surface, resulting in a broad, streaking elution profile. To resolve this, you must add a basic modifier to your eluent system. Adding 0.5-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol to your mobile phase will neutralize these active sites, leading to sharper peaks and significantly improved separation.
Q5: My purification yield is consistently low. Where am I most likely losing my product?
A5: Product loss can occur at several stages:
-
Incomplete Extraction: During acid-base workups, ensure you perform multiple extractions (e.g., 3x with fresh solvent) to maximize recovery from each phase. Check the pH of the aqueous layer after basification to ensure it is sufficiently high (pH > 9) to deprotonate your amine for efficient back-extraction.
-
Irreversible Binding to Silica: If you are not using a basic modifier in your chromatography eluent, a significant portion of your product can remain irreversibly adsorbed to the column.
-
Volatilization: While this specific amine is not extremely volatile, losses can occur if it is dried under high vacuum at elevated temperatures for extended periods.
Troubleshooting Guide: Specific Issues & Solutions
| Observed Problem | Probable Cause | Recommended Solution |
| Low Purity by NMR/LCMS After Column | Co-elution with a structurally similar impurity (e.g., a regioisomer). | 1. Optimize Chromatography: Switch to a shallower solvent gradient. If using isocratic elution, decrease the percentage of the polar solvent. 2. Change Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel. |
| Product "Oils Out" During Recrystallization | 1. The chosen solvent is too good, and the compound is supersaturated. 2. The presence of impurities is preventing lattice formation. | 1. Switch to a two-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethyl acetate, DCM) and slowly add a "poor" solvent (e.g., hexanes, heptane) until persistent turbidity is observed. Heat to re-dissolve, then cool slowly. 2. Trituration: Before recrystallization, stir the crude oil with a poor solvent (like hexanes). This will often wash away soluble impurities and can induce crystallization of your product. |
| Product Degrades on the Column (Turns Dark) | The silica gel is too acidic, catalyzing decomposition or oxidation of the amine. | 1. Use a Basic Modifier: This is critical (see FAQ #4). 2. Deactivate the Silica: Flush the packed column with your eluent containing the basic modifier for several column volumes before loading your sample. 3. Work Quickly: Do not let the sample sit on the column for extended periods. |
| Amine Salt Precipitates During Acid Extraction | The hydrochloride salt of your amine may have limited solubility in the aqueous acid. | 1. Add more water or aqueous acid to the separatory funnel to keep the salt dissolved. 2. Consider using a different acid whose salt may be more soluble. 3. If precipitation is unavoidable, collect the solid by filtration, wash it with the organic solvent used in the extraction, and then proceed with the basification step on the solid material. |
Visualized Workflows and Logic
Decision-Making for Primary Purification
The choice of the initial purification strategy depends on the purity of the crude material. This decision tree guides the user to the most efficient starting point.
Caption: Decision tree for selecting the primary purification method.
Workflow for Acid-Base Extraction
This flowchart details the step-by-step process for separating the basic amine from neutral organic impurities.
Caption: Step-by-step workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal as a first-pass purification to remove neutral and acidic impurities from a crude reaction mixture.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate, ~10-20 mL per gram of crude).
-
Acid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean flask. If using ethyl acetate, the aqueous layer will be the bottom layer; if using dichloromethane, it will be the top layer.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of 1M HCl. Combine all aqueous extracts. The organic layer, containing neutral impurities, can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with swirling until the pH is greater than 9 (confirm with pH paper). A precipitate of the free amine may form.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of the organic solvent (e.g., dichloromethane). Shake vigorously as described in step 2.
-
Isolate Product: Drain the organic layer into a clean Erlenmeyer flask. Repeat the back-extraction two more times with fresh organic solvent.
-
Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This technique is used to separate the target amine from impurities with similar basicity (e.g., regioisomers).
-
Select Eluent System: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of ~0.2-0.3.
-
Prepare Modified Eluent: Prepare the bulk mobile phase by adding triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v). For example, to 1 L of your chosen solvent system, add 5-10 mL of Et₃N.
-
Pack the Column: Pack a silica gel column using the prepared modified eluent. Ensure the column is packed evenly without air bubbles.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of the modified eluent. This step is crucial for deactivating the acidic sites on the silica.
-
Load the Sample: Dissolve your sample in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Run the column, collecting fractions. Monitor the elution process by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will co-evaporate with most common solvents.
References
- 1. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 5. 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 937597-53-0 | Benchchem [benchchem.com]
Technical Support Center: Optimization of Hantzsch Synthesis for Electron-Deficient Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Hantzsch 1,4-dihydropyridine synthesis, with a specialized focus on challenging electron-deficient substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when employing aldehydes with strong electron-withdrawing groups (EWGs).
This guide moves beyond standard protocols to provide a deeper understanding of the reaction's nuances, offering causal explanations for common failures and data-driven solutions for success.
Frequently Asked Questions (FAQs)
Q1: Why does the standard Hantzsch protocol often fail or give low yields with electron-deficient aldehydes?
The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. The success of this multi-component reaction hinges on a delicate balance between two key intermediates: the formation of an enamine from one β-ketoester and ammonia, and the Knoevenagel condensation of the second β-ketoester with the aldehyde.
Electron-deficient aldehydes (e.g., nitrobenzaldehydes, cyanobenzaldehydes, or those with trifluoromethyl groups) are highly electrophilic. This heightened reactivity can disrupt the required balance in two primary ways:
-
Accelerated Knoevenagel Condensation: The reaction between the aldehyde and the β-ketoester to form the Knoevenagel adduct often becomes excessively fast. This can lead to the accumulation of this intermediate and favor side reactions, such as polymerization or the formation of bis-Knoevenagel products, at the expense of the desired cyclization pathway.
-
Altered Mechanistic Pathway: With highly electron-withdrawing groups, the reaction mechanism can shift. Instead of the canonical pathway, the reaction may proceed through a 1,5-diketone intermediate, which can be more difficult to cyclize effectively under standard conditions.[1][2]
Q2: What is the primary role of the catalyst, and how should I choose one for my electron-deficient substrate?
The catalyst's role is to facilitate both the enamine formation and the Knoevenagel condensation, and ultimately, the final cyclization and dehydration steps. For electron-deficient systems, the choice of catalyst is critical. While traditional catalysts like ammonia or ammonium acetate may suffice for simple aldehydes, they are often inadequate for these challenging substrates.
Modern approaches utilize catalysts that can enhance the rate of the crucial Michael addition step and promote the final cyclization. Catalyst selection should be guided by the specific substrate and desired reaction conditions:
-
Lewis Acids (e.g., Yb(OTf)₃, InCl₃, Sc(OTf)₃): These are highly effective as they can coordinate to the carbonyl oxygen of the Knoevenagel intermediate, increasing its electrophilicity and significantly accelerating the subsequent Michael addition of the enamine.
-
Brønsted Acids (e.g., p-TSA, supported sulfonic acids, heteropolyacids): These acids can protonate the aldehyde's carbonyl group, activating it towards nucleophilic attack.[3][4] They are particularly useful in promoting the dehydration steps.
-
Organocatalysts (e.g., Proline, Phenylboronic Acid): These can offer milder reaction conditions and sometimes provide enantioselectivity.[5] Phenylboronic acid, for example, has been shown to effectively catalyze the Hantzsch reaction for a range of aldehydes.[5]
Q3: How do solvent, temperature, and concentration impact the reaction?
These parameters control the reaction kinetics and the stability of intermediates.
-
Solvent: While classical syntheses use alcohols like ethanol or methanol, the choice of solvent can be optimized. For difficult substrates, higher-boiling polar aprotic solvents like DMSO or DMF can be beneficial by increasing reaction rates and improving the solubility of intermediates. In recent years, "green" alternatives like water, ionic liquids, or even solvent-free conditions have proven highly effective, often in combination with microwave irradiation.[2][5]
-
Temperature: Electron-deficient aldehydes often require more forcing conditions (higher temperatures) to drive the reaction to completion, particularly the final cyclization and dehydration steps. However, excessive heat can lead to decomposition and the formation of oxidized pyridine byproducts. Microwave-assisted synthesis is an excellent technique here, as it allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes and improving yields.[6]
-
Concentration: Standard conditions are typically employed, but for reactions that are prone to polymerization or side reactions, operating at a lower concentration might be beneficial, although this can also slow down the desired reaction rate.
Visualizing the Hantzsch Pathway
Understanding the key steps is crucial for effective troubleshooting. The diagram below outlines the generally accepted mechanism.
Caption: The Hantzsch reaction mechanism highlighting key intermediates.
Troubleshooting Guide for Electron-Deficient Substrates
This section is structured to help you diagnose and solve specific experimental issues.
| Symptom / Observation | Probable Cause(s) | Suggested Solutions & Explanations |
| 1. Low or No Yield of 1,4-DHP; Starting Materials Consumed | A. Formation of a stable Knoevenagel adduct that fails to react further. B. Decomposition of intermediates under harsh conditions. C. The mechanistic pathway has shifted to a 1,5-diketone which is difficult to cyclize.[1][2] | For A: The Michael addition is the rate-limiting step. Introduce a stronger Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) to activate the Knoevenagel adduct. Alternatively, using microwave irradiation can often overcome this activation barrier.[6] For B: Reduce the reaction temperature and/or time. If using conventional heating, screen temperatures from 60°C up to reflux. Consider a milder catalyst system that allows for lower temperatures. For C: This shift is more likely with certain β-dicarbonyl compounds. Try altering the β-ketoester component. Ensure an efficient ammonia source is present to favor the enamine pathway. |
| 2. Knoevenagel Product is the Main Isolate | The rate of Michael addition is significantly slower than the rate of Knoevenagel condensation. | This is the most common failure mode. Your primary focus should be accelerating the Michael addition. 1. Switch to a more potent Lewis acid catalyst. 2. Change the solvent to one that better stabilizes the transition state (e.g., DMF, NMP). 3. Increase the reaction temperature or use microwave heating.[6] |
| 3. Significant Formation of Oxidized Pyridine | A. The reaction conditions (high temperature, long reaction time) are too harsh, causing in-situ oxidation. B. Presence of adventitious oxygen or other oxidants. | For A: Reduce reaction time and temperature. The desired 1,4-DHP is susceptible to oxidation, especially when heated for prolonged periods. The driving force is the formation of a stable aromatic ring.[7] For B: Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent prior to use. If the desired product is the pyridine itself, this can be advantageous, and you might consider adding an explicit oxidant like MnO₂ or using air in DMSO.[1] |
| 4. Formation of Dark Tars or Polymeric Material | The highly reactive electron-deficient aldehyde or the Knoevenagel intermediate is undergoing undesired side reactions or polymerization. | 1. Lower the initial reaction temperature and increase it gradually. 2. Use a more controlled heating method like an oil bath or microwave reactor instead of a heating mantle. 3. Consider performing the reaction at a slightly lower concentration. |
Troubleshooting Workflow
Use this decision tree to navigate common experimental failures.
Caption: A decision tree for troubleshooting the Hantzsch synthesis.
Optimized Experimental Protocol: Microwave-Assisted Synthesis using Yb(OTf)₃
This protocol is a robust starting point for the synthesis of 1,4-dihydropyridines from electron-deficient aldehydes.
Materials:
-
Electron-deficient aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)
-
Ethyl acetoacetate (2.2 mmol, 2.2 eq.)
-
Ammonium acetate (1.2 mmol, 1.2 eq.)
-
Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) (0.1 mmol, 10 mol%)
-
Ethanol (3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the electron-deficient aldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), ammonium acetate (1.2 mmol), and Yb(OTf)₃ (0.1 mmol).
-
Solvent Addition: Add ethanol (3 mL) to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at 100°C for 10-20 minutes. Note: Reaction progress should be monitored by TLC or LC-MS if possible by running short test reactions.
-
Cooling & Workup: After the reaction is complete, cool the vial to room temperature. A precipitate of the product may form.
-
Isolation: Pour the reaction mixture into cold water (20 mL). Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough after filtration, but it can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Dry the purified 1,4-dihydropyridine product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. scispace.com [scispace.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into heterocyclic scaffolds. The unique properties imparted by the CF₃ group—such as enhanced metabolic stability, lipophilicity, and bioavailability—make it a prized substituent in medicinal and agrochemical chemistry.[1][2][3] However, its synthesis is often fraught with challenges.
This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a direct Q&A format to address common issues encountered during experimental work.
I. FAQs: Understanding the Core Challenges
Q1: Why is the direct trifluoromethylation of heterocycles so challenging?
A1: The direct installation of a CF₃ group onto a heterocycle faces several hurdles rooted in the inherent reactivity of both the trifluoromethylating reagent and the heterocyclic substrate. Many traditional methods that work for simple arenes fail or give poor results with heterocycles due to potential deactivation of catalysts or reagents by the basic nitrogen atoms present in many heterocyclic systems.[4]
Furthermore, controlling regioselectivity is a significant issue. For instance, radical trifluoromethylation of pyridine often yields a mixture of 2-, 3-, and 4-substituted products due to the high reactivity of the trifluoromethyl radical.[5][6] The electronic nature of the heterocycle plays a crucial role; electron-rich systems are susceptible to oxidation, while electron-deficient ones can be difficult to functionalize.
Q2: What are the main classes of trifluoromethylating reagents and their general applications?
A2: Trifluoromethylating reagents can be broadly categorized into electrophilic, nucleophilic, and radical sources.[7][8]
-
Electrophilic Reagents ("CF₃⁺" source): These are typically hypervalent iodine compounds (e.g., Togni's reagents) or sulfonium salts (e.g., Umemoto's reagents).[2][9][10] They are effective for trifluoromethylating soft nucleophiles like β-ketoesters, enamines, and thiols.[9][10]
-
Nucleophilic Reagents ("CF₃⁻" source): Reagents like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) and trifluoromethane (fluoroform) act as sources of the trifluoromethyl anion.[8][11] They are commonly used for addition to carbonyls and other electrophilic centers.
-
Radical Reagents ("CF₃•" source): These are generated from precursors like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), trifluoroiodomethane (CF₃I), or via photoredox catalysis.[8][12][13][14] Radical trifluoromethylation is particularly useful for direct C-H functionalization of heterocycles.[7][12]
Q3: How does the electronic nature of the CF₃ radical affect its reactivity with heterocycles?
A3: The trifluoromethyl radical (•CF₃) is electrophilic in nature. This is in contrast to the difluoromethyl radical (•CF₂H), which is nucleophilic.[15] This difference in electronic character dictates the position of attack on a given heterocycle. The electrophilic •CF₃ radical will preferentially react with electron-rich positions of a heterocycle, while a nucleophilic radical will target electron-poor sites.[15] For example, in complex molecules like dihydroquinine, direct arylation (a nucleophilic radical) occurs at the electron-poor C-2 position, whereas trifluoromethylation (an electrophilic radical) proceeds at the electron-rich C-7 position.[12][14]
II. Troubleshooting Guide: Common Experimental Issues
Scenario 1: Low Yield in a Radical C-H Trifluoromethylation using Langlois' Reagent
Q: I am attempting a direct C-H trifluoromethylation of my electron-deficient pyridine derivative using CF₃SO₂Na and t-BuOOH, but I'm getting very low yields. What could be the problem?
A: Low yields in this type of reaction can stem from several factors. Here's a systematic troubleshooting approach:
-
Reagent Addition and Mixing: The order and rate of reagent addition can be critical. In biphasic systems (e.g., DCM/water), vigorous stirring is essential to ensure efficient mass transfer between the aqueous and organic phases. Poor mixing can significantly slow down the reaction.[16]
-
Side Reactions: The trifluoromethyl radical can participate in undesired side reactions. It can abstract a hydrogen atom to form trifluoromethane (CF₃H) or react with decomposition products of the oxidant (e.g., isobutene from t-BuOOH) to form alkyltrifluoromethyl by-products.[14]
-
Incomplete Conversion: Some substrates are inherently less reactive. If you observe significant starting material remaining, a second addition of the trifluoromethylating reagent and oxidant may be necessary to drive the reaction to completion.[12]
-
Product Volatility: Trifluoromethylated heterocycles, especially smaller ones, can be volatile. Care should be taken during workup and purification to avoid product loss, for example by avoiding rotary evaporation or high vacuum.[13]
-
Solvent Choice: The solvent can influence the regioselectivity and efficiency of the reaction. It's worth screening different solvent systems, as this can sometimes fine-tune the innate reactivity of the substrate.[12][13]
Workflow for Optimizing Radical Trifluoromethylation
Caption: Troubleshooting workflow for low-yielding radical trifluoromethylation.
Scenario 2: Poor Regioselectivity in the Trifluoromethylation of Pyridines
Q: I'm trying to trifluoromethylate a substituted pyridine, but I'm getting a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in pyridine trifluoromethylation is a common challenge. The strategy depends on the desired position of the CF₃ group.
-
For C2- and C4-Trifluoromethylation: These positions are electronically favored for nucleophilic attack. Therefore, using a nucleophilic trifluoromethylating agent on an activated pyridine (e.g., an N-oxide or pyridinium salt) can be effective.
-
For C3-Trifluoromethylation: This is often the most difficult position to functionalize directly. A recently developed strategy involves the hydrosilylation of the pyridine ring to form an enamine-like intermediate. This intermediate then undergoes electrophilic trifluoromethylation at the C3 position.[5][6][17]
Experimental Protocol: C3-Trifluoromethylation of Pyridine Derivatives [6][17]
-
Hydrosilylation (Activation): To a solution of the pyridine derivative in 1,2-dichloroethane, add methylphenylsilane and a catalytic amount of tris(pentafluorophenyl)borane. Heat the mixture at 65 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Trifluoromethylation: Cool the reaction mixture to 0 °C. Add an electrophilic trifluoromethylating reagent (e.g., Togni's Reagent I). Allow the reaction to warm to room temperature.
-
Oxidation: After the trifluoromethylation is complete, add an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to re-aromatize the ring.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
Scenario 3: Decomposition of Electrophilic Trifluoromethylating Reagent
Q: My Togni's reagent seems to be decomposing under my reaction conditions, leading to a complex mixture. What are the stability limitations of these reagents?
A: Electrophilic trifluoromethylating reagents, particularly hypervalent iodine compounds, can be sensitive to certain conditions.
-
Acidity: Some reagents can degrade under strongly acidic conditions without effective trifluoromethylation.[18]
-
Nucleophiles: While they are designed to react with nucleophiles, "hard" nucleophiles or certain reaction conditions can lead to decomposition pathways rather than the desired CF₃ transfer. For example, the O-trifluoromethylation of phenols remains a largely unsolved problem with many standard reagents.[9]
-
Radical Pathways: The reaction of Togni's reagents can sometimes involve radical species. The presence of radical inhibitors (like BHT) can have a detrimental effect on these reactions, indicating a radical pathway might be operable and necessary.[19]
Comparative Data of Common Electrophilic Reagents
| Reagent Class | Common Examples | Key Characteristics | Common Applications |
| Hypervalent Iodine | Togni's Reagents I & II | Commercially available, broad functional group tolerance.[2] | Trifluoromethylation of C-, N-, S-, and P-centered nucleophiles.[2][10][20] |
| Sulfonium Salts | Umemoto's Reagents | High reactivity, some are recyclable.[9][21] | Trifluoromethylation of β-ketoesters, silyl enol ethers, and arenes.[10] |
| Sulfoximido-based | Shibata's Reagents | Stable and effective for various nucleophiles.[9][10] | Asymmetric trifluoromethylation when chiral variants are used.[9] |
This table provides a general overview. The choice of reagent is highly dependent on the specific substrate and desired transformation.
III. Advanced Concepts and Methodologies
Photoredox Catalysis for Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals.[22][23] This approach offers several advantages:
-
Mild Conditions: Reactions often proceed at room temperature, increasing functional group tolerance.[23]
-
High Efficiency: Can provide access to trifluoromethylated heterocycles that are difficult to synthesize by other means.[23]
-
Continuous Flow: These reactions are well-suited for microflow technology, which can enhance reaction rates and safety.[24]
General Workflow for Photoredox Trifluoromethylation
Caption: Simplified workflow for photoredox-catalyzed trifluoromethylation.
A key challenge in photoredox-catalyzed and other radical C-H trifluoromethylations remains controlling regioselectivity, which is often low.[25]
We hope this technical guide serves as a valuable resource for your research endeavors. The synthesis of trifluoromethylated heterocycles is a dynamic field, and understanding the underlying principles and potential pitfalls is crucial for success.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quest for nucleophilic trifluoromethylations - American Chemical Society [acs.digitellinc.com]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 22. researchgate.net [researchgate.net]
- 23. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst and Strategy Selection for 2-Methyl-4-(trifluoromethyl)thiazol-5-amine Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to deliver not just procedural steps, but the underlying scientific rationale to empower you in your synthetic endeavors.
Introduction: A Tale of Two-Stages in Thiazole Amine Synthesis
The synthesis of this compound is a multi-step process, fundamentally divided into two major stages: the construction of the thiazole core and the subsequent installation of the amine functionality. The choice of catalyst and synthetic strategy is paramount at each stage to ensure high yield and purity. This guide will navigate you through the intricacies of these transformations, providing clarity on the critical parameters that govern success.
The overall synthetic pathway can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the synthesis.
Q1: What is the most reliable method for constructing the 2-methyl-4-(trifluoromethyl)thiazole core?
A1: The Hantzsch thiazole synthesis is the most robust and widely employed method for this purpose.[1] This reaction involves the cyclization of an α-haloketone (or its ester equivalent) with a thioamide. In the context of our target molecule, this translates to the reaction of an α-halo derivative of ethyl trifluoroacetoacetate with thioacetamide.[2][3] This method is advantageous due to its high convergence and the ready availability of the starting materials.
Q2: My Hantzsch thiazole synthesis is suffering from low yields. What are the likely culprits?
A2: Low yields in the Hantzsch synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Ensure your α-halo-trifluoroacetoacetate is of high purity. The presence of di-halogenated byproducts can lead to unwanted side reactions.[2]
-
Reaction Conditions: While often catalyst-free, the reaction is sensitive to temperature and solvent. The cyclization with thioacetamide is typically performed in a polar solvent like ethanol or acetonitrile.[2][3] The reaction can be exothermic, so controlling the temperature, especially during the addition of thioacetamide, is crucial to prevent side reactions.[2]
-
pH Control: The pH of the reaction medium can influence the reaction rate and the stability of the final product. While the reaction is often carried out under neutral or slightly acidic conditions, subsequent workup and hydrolysis of the ester are typically performed under basic conditions.[2][4]
Q3: I need to convert the intermediate 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to the final amine. Which reaction should I choose?
A3: The Curtius rearrangement is a highly effective and reliable method for this transformation.[5][6] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the amine. The key advantages of the Curtius rearrangement are its tolerance for a wide range of functional groups and the retention of stereochemistry if a chiral center is present.[7] Alternative methods include the Hofmann and Schmidt rearrangements.[8]
Q4: I am having trouble with the Curtius rearrangement. What are some common troubleshooting tips?
A4: Challenges in the Curtius rearrangement often stem from the formation and handling of the acyl azide intermediate. Here are some key considerations:
-
Acyl Azide Formation: The acyl azide is typically prepared from the corresponding acyl chloride. A reliable method for synthesizing 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride is by reacting the carboxylic acid with thionyl chloride.[9] The subsequent reaction with an azide source, such as sodium azide, should be performed under anhydrous conditions to prevent premature hydrolysis of the acyl chloride.[7]
-
Rearrangement Conditions: The thermal decomposition of the acyl azide to the isocyanate is a critical step. The reaction is typically carried out in an inert, high-boiling solvent like toluene. The temperature needs to be carefully controlled to ensure complete rearrangement without degrading the product. Monitoring the reaction by IR spectroscopy can be helpful, as you will observe the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).[10]
-
Lewis Acid Catalysis: The rearrangement can be catalyzed by Lewis acids, such as boron trifluoride, which can lower the required decomposition temperature and potentially improve the yield.[5]
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
| Problem | Potential Cause | Suggested Solution |
| Low yield in Hantzsch Thiazole Synthesis | Impure α-halo-trifluoroacetoacetate starting material. | Purify the α-halo-trifluoroacetoacetate by distillation before use. Analyze purity by GC-MS or NMR. |
| Suboptimal reaction temperature. | Control the temperature during the addition of thioacetamide, as the reaction can be exothermic.[2] Consider running the reaction at a slightly elevated temperature (e.g., reflux in ethanol) to drive it to completion. | |
| Incorrect solvent. | Use a polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol.[2][3] | |
| Formation of byproducts in Hantzsch Synthesis | Presence of di-halogenated starting material. | Improve the purification of the α-halo-trifluoroacetoacetate to remove di-halogenated impurities.[2] |
| Uncontrolled reaction temperature. | Maintain a consistent and controlled temperature throughout the reaction. | |
| Incomplete Curtius Rearrangement | Insufficient temperature for acyl azide decomposition. | Gradually increase the reaction temperature while monitoring the reaction progress by IR or TLC. |
| Inefficient acyl azide formation. | Ensure the acyl chloride is freshly prepared and the reaction with sodium azide is conducted under strictly anhydrous conditions.[7] | |
| Low yield in the final amine product | Inefficient trapping of the isocyanate intermediate. | After the rearrangement is complete, ensure efficient hydrolysis of the isocyanate by adding water or an acid solution. |
| Degradation of the product during workup. | The amine product may be sensitive to strong acids or bases. Neutralize the reaction mixture carefully during workup. |
Part 3: Detailed Experimental Protocols
These protocols are provided as a guide and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
This protocol is based on the principles of the Hantzsch thiazole synthesis followed by ester hydrolysis.[2][3][11]
Step 1a: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
-
Materials: Ethyl 4,4,4-trifluoroacetoacetate, Sulfuryl chloride.
-
Procedure:
-
In a reaction flask equipped with a dropping funnel and a stirrer, cool ethyl 4,4,4-trifluoroacetoacetate to 0-5 °C.
-
Slowly add sulfuryl chloride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation.
-
Step 1b: Synthesis of Ethyl 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate
-
Materials: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thioacetamide, Ethanol.
-
Procedure:
-
Dissolve thioacetamide in ethanol in a round-bottom flask.
-
Slowly add a solution of ethyl 2-chloro-4,4,4-trifluoroacetoacetate in ethanol to the thioacetamide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel.
-
Step 1c: Hydrolysis to 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
-
Materials: Ethyl 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate, Sodium hydroxide, Ethanol, Water, Hydrochloric acid.
-
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.[12]
-
Protocol 2: Synthesis of this compound via Curtius Rearrangement
This protocol outlines the conversion of the carboxylic acid to the amine.
Step 2a: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride
-
Materials: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, Thionyl chloride, DMF (catalytic).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the carboxylic acid in thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.[9]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude acyl chloride can be used directly in the next step.
-
Step 2b: Curtius Rearrangement and Hydrolysis to this compound
-
Materials: 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride, Sodium azide, Toluene, Water.
-
Procedure:
-
Caution: Acyl azides are potentially explosive. Handle with care and use appropriate safety precautions.
-
Dissolve the crude acyl chloride in anhydrous toluene.
-
Cool the solution to 0 °C and carefully add sodium azide portion-wise.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Filter the mixture to remove any inorganic salts.
-
Heat the filtrate to reflux (around 100-110 °C) to induce the Curtius rearrangement. Monitor the formation of the isocyanate by IR spectroscopy.
-
Once the rearrangement is complete, cool the solution and carefully add water to hydrolyze the isocyanate.
-
Stir the mixture at room temperature or gentle heating until the isocyanate is fully converted to the amine.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography or crystallization.
-
Part 4: Visualization of Key Mechanisms
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.
Caption: Key steps in the Curtius Rearrangement for amine synthesis.
References
- 1. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 3. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schmidt Reaction [organic-chemistry.org]
- 9. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride , 97% synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
Technical Support Center: Reaction Monitoring of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine Formation by TLC
Welcome to the technical support center for monitoring the synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) to track the progress of this important synthetic transformation. Here, we address common challenges and frequently asked questions to ensure your reaction monitoring is accurate, efficient, and reliable.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions about the synthesis and the application of TLC for monitoring its progress.
Q1: What is the common synthetic route for this compound, and what are the key components to monitor?
A: The formation of this thiazole derivative typically follows a variation of the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of a thioamide (e.g., thioacetamide) with an α-halocarbonyl compound.[2][4] For the target molecule, the key starting materials are typically thioacetamide and an appropriate α-halo-β-ketoester containing a trifluoromethyl group, such as ethyl 2-chloro-4,4,4-trifluoroacetoacetate.[5][6]
When monitoring by TLC, you need to track:
-
Starting Materials (SMs): The α-haloketone and thioacetamide.
-
Product (P): The desired this compound.
-
Intermediates/Byproducts: Potential impurities or reaction intermediates that may appear as new spots on the TLC plate.
Q2: How do I select an appropriate mobile phase (eluent) for my TLC analysis?
A: The goal is to find a solvent system that provides good separation between your starting materials and the product, ideally with Rf values between 0.2 and 0.8.[7] Since the product is an amine, it is moderately polar. A good starting point is a binary mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8]
-
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[7][9]
-
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent.[7][9]
Because amines can interact strongly with the slightly acidic silica gel on the TLC plate, sometimes causing streaking, adding a small amount of a basic modifier like triethylamine (Et3N, ~0.1-2%) or ammonia in methanol to the mobile phase can significantly improve spot shape.[9][10]
| Suggested Starting Solvent Systems (Mobile Phase) |
| 30% Ethyl Acetate in Hexane |
| 50% Ethyl Acetate in Hexane |
| 5% Methanol in Dichloromethane |
| 50% Ethyl Acetate in Hexane with 1% Triethylamine |
Q3: How do I visualize the spots on the TLC plate? My compound is colorless.
A: Most organic compounds are not visible to the naked eye on a TLC plate.[11] Several visualization techniques can be employed:
-
UV Light (Non-destructive): Most TLC plates contain a fluorescent indicator that glows under UV light (typically 254 nm).[12] Aromatic and conjugated compounds, like the thiazole product, will absorb this UV light and appear as dark spots against the green fluorescent background.[12][13] This is the most common and convenient first step.
-
Iodine Chamber (Semi-destructive): Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[12] This method is quite general but the spots will fade over time.
-
Chemical Stains (Destructive): For compounds that are not UV-active or for better sensitivity, chemical stains are used. The plate is dipped or sprayed with the staining solution and then gently heated.
-
Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines, which typically appear as pink or purple spots.[11][14]
-
Potassium Permanganate (KMnO4) Stain: This is a general-purpose stain for compounds that can be oxidized, such as alcohols, alkenes, and amines.[15][16] It produces yellow-brown spots on a purple background.
-
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during TLC analysis and provides actionable solutions.
Problem: My spots are streaking or elongated.
| Potential Cause | Explanation & Solution |
| Sample Overload | You have applied too much sample to the plate. The stationary phase becomes saturated, leading to a streak instead of a tight spot. Solution: Dilute your sample solution and re-spot the plate. Spotting multiple times in the same location, allowing the solvent to dry in between, can help concentrate a dilute sample without overloading.[9][17] |
| Compound is Too Polar / Strong Interaction with Silica | Amines are basic and can interact strongly with the acidic silica gel, causing tailing.[9] Solution: Add a small amount of a basic modifier, such as triethylamine (Et3N) or a few drops of ammonia in methanol, to your mobile phase.[9][10] This neutralizes the acidic sites on the silica, leading to sharper spots. |
| Insoluble Sample | The sample did not fully dissolve in the spotting solvent, or it precipitated on the plate upon drying. Solution: Ensure your sample is fully dissolved before spotting. You may need to use a slightly more polar solvent for spotting, but be mindful that the spotting solvent should be volatile enough to evaporate completely before developing the plate. |
Problem: I don't see any spots on my TLC plate.
| Potential Cause | Explanation & Solution |
| Sample is Too Dilute | The concentration of the compound is below the detection limit of your visualization method. Solution: Concentrate your sample or spot multiple times in the same location, ensuring the spot is dry between applications.[9][17] |
| Compound is Not UV-Active | Your compound may not absorb UV light at 254 nm. Solution: Use a chemical stain. For an amine product, a ninhydrin stain is highly recommended.[11][13] An iodine chamber is another good alternative.[12] |
| Sample Evaporated | If your compound is volatile, it may have evaporated from the plate before or during development. Solution: This is less likely with the target molecule but can be addressed by developing the plate immediately after spotting and minimizing heat exposure. |
| Solvent Level Too High in Chamber | If the solvent level in the developing chamber is above the baseline where you spotted your samples, the samples will dissolve into the solvent pool instead of eluting up the plate.[9][17] Solution: Ensure the solvent level is always below your spotting line. |
Problem: My starting material and product spots are too close together (poor resolution).
| Potential Cause | Explanation & Solution |
| Incorrect Mobile Phase Polarity | The chosen solvent system is not effective at differentiating between the polarities of your compounds. Solution: You need to fine-tune the polarity of your mobile phase. Try a different ratio of your solvents or switch to a completely different solvent system.[18] For example, if 50% Ethyl Acetate/Hexane doesn't work, try 30% or 70%, or switch to a Dichloromethane/Methanol system. The goal is to find a system where the Rf values are sufficiently different. |
| Use of a Co-spot | It can be difficult to tell if a new spot has appeared or if the starting material spot has just moved slightly. Solution: Always use a co-spot. This involves spotting the starting material in one lane, the reaction mixture in another, and a third lane (the co-spot) where you spot the starting material and the reaction mixture on top of each other.[11] If the reaction is proceeding, the reaction mixture lane will show a new product spot, and the co-spot lane will show both the starting material spot and the new product spot clearly separated. |
Part 3: Protocols & Workflows
Protocol 1: Standard TLC Monitoring Procedure
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your samples.[11]
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Prepare a similar solution of your starting material(s) as a reference.
-
Spotting: Use a capillary tube to apply a small spot of each sample onto the baseline in its designated lane. Keep the spots small (1-2 mm diameter) for best results.[16] Remember to include a co-spot lane.
-
Development: Place the spotted TLC plate into a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots. If necessary, proceed with iodine staining or a chemical stain like ninhydrin to visualize all components.
-
Interpretation: Compare the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[11] Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) for your records.[16]
Workflow & Troubleshooting Diagrams
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 6. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. Chromatography [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. silicycle.com [silicycle.com]
- 14. epfl.ch [epfl.ch]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Chromatography [chem.rochester.edu]
Technical Support Center: Work-up and Purification of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up and purification stages of this important fluorinated heterocyclic amine. Drawing upon established principles of organic chemistry and field-proven insights, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity and yield.
I. Troubleshooting Guide: Navigating Common Work-up Challenges
The work-up of this compound can present unique challenges due to the interplay of the basic amine functionality, the electron-withdrawing trifluoromethyl group, and the thiazole core. This section addresses common issues encountered after the initial reaction.
Issue 1: Low or No Product Yield After Aqueous Work-up
Symptom: After quenching the reaction and performing an initial extraction, the desired product is not observed or is present in very low quantities in the organic phase upon analysis (e.g., by TLC or LC-MS).
Potential Causes & Solutions:
-
Incorrect pH of the Aqueous Phase: The amine functionality of the target compound makes its solubility highly pH-dependent. If the aqueous layer is acidic, the amine will be protonated to form a salt, which is typically water-soluble.
-
Solution: Ensure the aqueous phase is basic before extraction. Adjust the pH to > 8 using a suitable base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will ensure the amine is in its free base form and will partition into the organic solvent.
-
-
Inadequate Extraction Solvent: The polarity of the extraction solvent is crucial for efficiently pulling the product from the aqueous layer.
-
Solution: Ethyl acetate is a commonly used solvent for extracting compounds of moderate polarity and is a good starting point.[1] If recovery remains low, consider using a more polar solvent like dichloromethane (DCM) or a mixture of solvents. Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.
-
-
Emulsion Formation: The presence of unreacted starting materials, particularly thioamides or other surfactants, can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.
-
Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite®.
-
Issue 2: Multiple Spots on TLC After Work-up, Indicating Impurities
Symptom: Thin-layer chromatography (TLC) of the crude product shows multiple spots, indicating the presence of unreacted starting materials or side products.
Potential Causes & Solutions:
-
Unreacted Thioamide: Thioamides are common starting materials in thiazole synthesis and can be difficult to remove.
-
Solution: A dilute acid wash (e.g., 1M HCl) can be used to extract the basic product into the aqueous phase, leaving less basic impurities like unreacted thioamide in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified product.
-
-
Formation of Oxazole Byproducts: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can form.[2]
-
Solution: Purification by column chromatography is typically required to separate the desired thiazole from the oxazole byproduct.
-
-
Dimerization or Polymerization: Under certain reaction conditions, starting materials or intermediates can self-condense.[2]
-
Solution: These higher molecular weight impurities can often be removed by recrystallization or column chromatography.
-
Issue 3: Product "Oils Out" During Recrystallization
Symptom: When attempting to recrystallize the crude product, it separates from the solution as an oil rather than forming solid crystals.
Potential Causes & Solutions:
-
High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.[3]
-
Solution: First, attempt to remove impurities by another method, such as a liquid-liquid extraction or a preliminary flash column chromatography.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, or the cooling process may be too rapid.[3]
-
Solution:
-
Re-dissolve and add more of the anti-solvent: If using a solvent pair, re-heat to dissolve the oil and add more of the anti-solvent to decrease solubility.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.
-
Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the synthesis reaction?
A1: Thin-layer chromatography (TLC) is an effective method. Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress. A common eluent system to start with is a mixture of ethyl acetate and hexane.[2]
Q2: How does the trifluoromethyl group affect the work-up procedure?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which can decrease the basicity of the amine. This may require a more careful adjustment of pH during extraction. Additionally, fluorinated compounds can sometimes exhibit different solubility profiles compared to their non-fluorinated analogs, which might necessitate screening of various extraction and recrystallization solvents.
Q3: What are the recommended conditions for column chromatography of this compound?
A3: For basic amines, it is often beneficial to add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent. This helps to prevent the compound from streaking on the silica gel column by neutralizing acidic sites on the silica. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is a good strategy.
Q4: Can I use an acidic work-up for this compound?
A4: While a dilute acid wash can be used for purification as mentioned in the troubleshooting section, prolonged exposure to strong acids should be avoided as it may lead to degradation of the thiazole ring or hydrolysis of the trifluoromethyl group under harsh conditions.
III. Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction Work-up
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a high-boiling solvent, it may be necessary to first remove the solvent under reduced pressure.
-
Dilution: Dilute the residue with an organic solvent such as ethyl acetate (EtOAc) and water.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous layer is greater than 8. Check the pH using litmus paper or a pH meter.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Drain the aqueous layer and extract it two more times with fresh portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM or EtOAc), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine).
-
Loading: Carefully load the dried silica-adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or a mixture like ethyl acetate/hexane.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. Visualizations
Caption: General workflow for the work-up of this compound.
Caption: Decision tree for troubleshooting low yield during extraction.
V. References
-
BenchChem. (2025). Technical Support Center: 2-Aminothiazole Derivative Synthesis.
-
BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds.
-
BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole.
-
Guidechem. (n.d.). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?
References
Validation & Comparative
Bioactivity comparison of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine derivatives
A Comparative Guide to the Bioactivity of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2] Its versatile five-membered heteroaromatic structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] When combined with a trifluoromethyl (CF3) group—a moiety known to enhance metabolic stability, lipophilicity, and binding affinity—the resulting scaffold becomes a highly promising platform for drug discovery.[4]
This guide focuses on the this compound core. We will provide a comparative analysis of the bioactivity of its derivatives, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR) and guide future research. While direct comparative studies on a broad range of derivatives from this specific amine are nascent, we can draw authoritative insights from closely related analogues to build a robust understanding of this scaffold's potential.
Core Synthetic Strategies: From Precursor to Bioactive Derivatives
The synthesis of derivatives typically begins with the construction of the core thiazole ring, followed by functionalization of the 5-amino group. The key intermediate is often the corresponding carboxylic acid, which can be synthesized and then converted to the amine.
A common route to the precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, involves the cyclization of a trifluoroacetoacetate derivative with thioacetamide.[5] This carboxylic acid can then be converted to the 5-amine via a Curtius, Hofmann, or Schmidt rearrangement. Once the 5-amine is obtained, it serves as a versatile starting point for generating a library of derivatives, such as carboxamides, ureas, thioureas, and Schiff bases.
Caption: General synthetic workflow for this compound derivatives.
Comparative Bioactivity Analysis
Anticancer Activity: Targeting Cellular Proliferation
The 4-(trifluoromethyl)thiazole-5-carboxamide scaffold has demonstrated significant potential as an anticancer agent. While extensive data on the 2-methyl variant is limited, a comprehensive study on the closely related 2-phenyl-4-(trifluoromethyl)thiazol-5-carboxamide derivatives provides crucial insights into the scaffold's antiproliferative capabilities.[1][6] These compounds were evaluated against various human cancer cell lines, including non-small cell lung (A-549), hepatocellular carcinoma (Bel-7402), and colon cancer (HCT-8).[1]
The primary mechanism of action for many thiazole-based anticancer agents involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[7][8] For instance, the blockbuster drug Dasatinib, a potent pan-Src family kinase inhibitor, features a 2-aminothiazole-5-carboxamide core, underscoring the scaffold's validity as a kinase inhibitor template.[8]
Table 1: In Vitro Anticancer Activity of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Analogues [1][6]
| Compound ID | R (Amide Substituent) | A-549 (% Inhibition) | Bel7402 (% Inhibition) | HCT-8 (% Inhibition) |
| 8b | 4-Chloro-2-methylphenyl | 48% | 35% | 31% |
| 8c | 2,4-Dichlorophenyl | 35% | 29% | 28% |
| 8d | 2-Bromo-4-chlorophenyl | 31% | 25% | 23% |
| 8g | 2-Bromo-4,6-dichlorophenyl | 41% | 33% | 30% |
| Note: All compounds tested at a concentration of 5 µg/mL. Data represents the percentage of growth inhibition. |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Amide Substituent: The nature of the substituent on the 5-carboxamide nitrogen is critical for activity. The data suggests that substituted phenyl rings, particularly those with electron-withdrawing halogen atoms and a methyl group (e.g., 4-chloro-2-methylphenyl in compound 8b ), confer the highest activity.[1] This indicates that specific hydrophobic and electronic interactions in the target's binding pocket are essential.
-
Substitution Pattern: A di-substituted phenyl ring with a specific pattern (e.g., 2,4-dichloro or 4-chloro-2-methyl) appears to be more favorable than other substitution patterns.[1]
-
Kinase Inhibition Potential: The broader family of 2-aminothiazole derivatives are known to act as hinge-binding motifs in ATP-competitive kinase inhibitors.[8][9] The nitrogen atoms of the thiazole ring and the amino group can form key hydrogen bonds with the kinase hinge region, while the substituents at the 4- and 5-positions explore different pockets of the ATP-binding site.
Caption: Putative binding mode of 2-aminothiazole derivatives in a kinase active site.
Fungicidal and Insecticidal Activity
Research into 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives has revealed promising activity in agrochemical applications.[3] A study reported that these compounds exhibit notable fungicidal and insecticidal properties, while showing no herbicidal effects.[3]
-
Fungicidal Activity: One derivative demonstrated 90% control of tomato late blight (Phytophthora infestans) at a concentration of 375 g ai/ha.[3]
-
Insecticidal Activity: Two other derivatives showed 80% and 100% control, respectively, against the potato leafhopper (Empoasca fabae) at a concentration of 600 g ai/ha.[3]
These findings highlight the versatility of the scaffold, suggesting that modifications can tune its biological activity towards different targets, from human enzymes to agricultural pests.
Potential Antimicrobial Activity: An Area for Exploration
While specific studies on the antimicrobial properties of this compound derivatives are not yet prevalent, the broader class of 2-aminothiazole derivatives is rich with antimicrobial potential.[10] Two common derivatization strategies to impart antimicrobial activity are the formation of Schiff bases and ureas/thioureas.
-
Schiff Bases: The condensation of the 5-amino group with various aldehydes yields Schiff bases (imines). The C=N linkage is often crucial for biological activity, and these derivatives have shown significant antibacterial and antifungal properties in other molecular contexts.[11]
-
Ureas and Thioureas: Derivatives containing urea or thiourea linkages are known to possess a wide range of biological activities, including antibacterial and antifungal effects.[12][13] The (thio)urea moiety can act as a rigid and effective hydrogen-bond donor-acceptor unit, facilitating strong interactions with biological targets.
The synthesis and evaluation of these classes of derivatives from the this compound core represent a promising avenue for discovering novel antimicrobial agents.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are representative methodologies for assessing anticancer and antimicrobial activity.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[14]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
-
Inoculum Preparation: Bacterial or fungal strains are grown overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbes, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
Conclusion and Future Perspectives
The this compound scaffold is a privileged structure with demonstrated and potential bioactivities spanning oncology, agriculture, and infectious diseases. The analysis of its carboxamide derivatives, particularly in comparison with closely related analogues, reveals that strategic substitution on the 5-position is a key determinant of potency.
Future research should focus on a systematic exploration of this scaffold. Key directions include:
-
Synthesis of a Diverse Library: There is a clear need to synthesize and test a broader range of derivatives, including ureas, thioureas, sulfonamides, and Schiff bases, starting from the core this compound.
-
Broader Bioactivity Screening: These new derivatives should be screened against a wide panel of targets, including various cancer cell lines, bacterial and fungal strains, and specific enzymes like protein kinases.
-
In-depth SAR Studies: A comprehensive SAR study will help to build a more complete picture of how different functional groups and substitution patterns influence the various biological activities.
By leveraging the foundational knowledge presented in this guide, researchers can more effectively design and develop novel, potent, and selective therapeutic and agrochemical agents based on this promising molecular framework.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcsonline.com [ijpcsonline.com]
- 11. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
A Senior Application Scientist's Comparative Guide to Trifluoromethylation Reagents for Heterocycles
Introduction: The Indispensable Role of the Trifluoromethyl Group in Modern Chemistry
To researchers, scientists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern molecular design. This small but powerful moiety can dramatically influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity, making it a prized functional group in the development of pharmaceuticals and agrochemicals.[1][2][3][4] The challenge, however, lies in the selective and efficient introduction of this group onto often complex heterocyclic systems. This guide provides an in-depth, objective comparison of the leading trifluoromethylation reagents, grounded in experimental data, to empower you in selecting the optimal tool for your synthetic needs.
We will delve into the three primary mechanistic avenues for trifluoromethylation—electrophilic, nucleophilic, and radical—and critically evaluate the performance of the most prominent reagents in each class. This analysis is designed to move beyond a simple cataloging of methods, instead offering insights into the causality behind experimental choices and providing self-validating protocols.
I. The Landscape of Trifluoromethylation: A Mechanistic Overview
The choice of trifluoromethylation strategy is fundamentally dictated by the electronic nature of the heterocyclic substrate and the desired regioselectivity. The three main classes of reagents each offer a distinct approach to forging the C-CF₃ bond.
Caption: Overview of the three major trifluoromethylation strategies for heterocycles.
II. Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon
Electrophilic trifluoromethylating agents are particularly effective for electron-rich heterocycles such as indoles, pyrroles, and phenols.[5][6] These reagents formally deliver a "CF₃⁺" equivalent to a nucleophilic carbon or heteroatom. The two most prominent classes are the hypervalent iodine reagents developed by Togni and the sulfonium salts pioneered by Umemoto.[5][7]
Togni Reagents: The Versatile Hypervalent Iodine Tools
Togni's reagents, particularly Togni Reagent I and II, are bench-stable, crystalline solids that have gained immense popularity due to their broad substrate scope and functional group tolerance.[5][7][8] They can participate in both electrophilic and radical pathways, with the specific mechanism often influenced by additives and reaction conditions.[9]
Umemoto Reagents: Powerful Sulfonium Salts
Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts that are highly effective for the trifluoromethylation of a wide array of nucleophiles.[5][7][8] Their reactivity can be tuned by modifying the substituents on the dibenzothiophene core.[7] While highly reactive, they can sometimes require harsher conditions compared to Togni's reagents.[5]
Comparative Performance: Togni vs. Umemoto
While both reagent classes are effective for many of the same substrates, subtle differences in reactivity and optimal conditions exist. For instance, in the Pd(II)-catalyzed ortho-trifluoromethylation of 2-pyridyl-substituted arenes, Umemoto's reagents provided good yields, whereas Togni's reagent resulted in a significantly lower yield (as low as 11%).[7] Conversely, in other transformations, Togni's reagents may offer milder conditions and broader functional group compatibility.
Table 1: Comparative Data for Electrophilic Trifluoromethylation of Indoles
| Reagent | Position of Trifluoromethylation | Yield (%) | Reference |
| Togni's Reagent | C2 | up to 87% | [10] |
| Togni's Reagent | C3 | Varies with substrate | |
| Umemoto's Reagent | C3 | Good yields |
Note: Yields are highly dependent on the specific indole substrate and reaction conditions.
III. Nucleophilic Trifluoromethylation: The Power of "CF₃⁻"
Nucleophilic trifluoromethylation is the method of choice for introducing the CF₃ group to electrophilic centers, such as carbonyls or imines, on heterocyclic systems. The preeminent reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF₃).
Ruppert-Prakash Reagent (TMSCF₃): A Workhorse for Nucleophilic CF₃ Transfer
The Ruppert-Prakash reagent, TMSCF₃, is a versatile and widely used nucleophilic trifluoromethylating agent.[11] It requires a nucleophilic activator, such as a fluoride source (e.g., CsF, TBAF) or a Lewis base, to generate a reactive trifluoromethyl anion or a hypervalent silicon species that delivers the CF₃ group.[11][12][13][14] This method is exceptionally reliable for the trifluoromethylation of aldehydes and ketones.
Caption: Proposed catalytic cycle for the nucleophilic trifluoromethylation of an aldehyde with TMSCF₃.
IV. Radical Trifluoromethylation: Harnessing the Reactivity of CF₃•
Radical trifluoromethylation has emerged as a powerful strategy for the direct C-H functionalization of heterocycles, including both electron-rich and electron-deficient systems.[1] This approach avoids the need for pre-functionalized substrates, offering a more direct and atom-economical route.
Langlois' Reagent: A Bench-Stable Radical Precursor
Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, is an inexpensive, bench-stable solid that serves as an excellent precursor to the trifluoromethyl radical (CF₃•) under oxidative conditions.[1][15][16][17] This reagent has proven to be remarkably effective for the trifluoromethylation of a wide range of heterocycles, often demonstrating high functional group tolerance and operational simplicity.[1]
Table 2: Performance of Langlois' Reagent on Various Heterocycles
| Heterocycle | Oxidant | Solvent System | Major Regioisomer | Yield (%) | Reference |
| 4-Acetylpyridine | tBuOOH | CH₂Cl₂/H₂O | C-2 | 55 | [1] |
| 4-Acetylpyridine | tBuOOH | DMSO | C-3 | >5:1 selectivity | [1] |
| Caffeine | tBuOOH | CH₂Cl₂/H₂O | C-8 | 85 | [1] |
| Deoxyuridine | tBuOOH | H₂O | C-5 | 41 | [17] |
Note: Regioselectivity can be influenced by solvent choice, as demonstrated with 4-acetylpyridine.[1]
V. Head-to-Head Comparison of Leading Reagents
The selection of the appropriate trifluoromethylation reagent is a critical decision in synthetic planning. The following table provides a high-level comparison of the key features of the reagents discussed.
Table 3: Comparative Overview of Trifluoromethylation Reagents
| Reagent Class | Key Examples | Mechanism | Typical Substrates | Advantages | Limitations |
| Electrophilic | Togni Reagents I & II | Electrophilic / Radical | Indoles, phenols, β-ketoesters, alkynes | Bench-stable, broad substrate scope, commercially available.[5][7] | Can be more expensive; reactivity can be substrate-dependent.[5] |
| Umemoto Reagents | Electrophilic / Radical | Arenes, silyl enol ethers, β-ketoesters | Highly reactive, effective for a wide range of nucleophiles.[5][7] | May require harsher conditions; some derivatives are less stable.[5] | |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Aldehydes, ketones, imines | Highly versatile, excellent for carbonyl compounds, well-established.[11] | Requires a nucleophilic initiator; sensitive to moisture.[14] |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Radical | Electron-rich and electron-deficient heterocycles (C-H bonds) | Inexpensive, bench-stable, operationally simple, high functional group tolerance.[1][16] | Often requires an oxidant; regioselectivity can be a challenge. |
VI. Experimental Protocols
To ensure the practical application of the information presented, this section provides detailed, step-by-step protocols for key trifluoromethylation reactions.
Protocol 1: Electrophilic Trifluoromethylation of Indole with Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of indole at the C3 position.
Caption: Experimental workflow for the trifluoromethylation of indole with Togni's Reagent II.
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[5]
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde with TMSCF₃
This protocol outlines the general procedure for the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent.
Materials:
-
Aldehyde
-
TMSCF₃
-
Cesium fluoride (CsF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a stirred suspension of the aldehyde (1.0 mmol) and anhydrous CsF (0.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, slowly add TMSCF₃ (1.5 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC or GC/MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is the TMS-protected trifluoromethylated alcohol.
-
Deprotection: Dissolve the crude TMS-protected alcohol in THF or methanol. Add 1 M HCl and stir the mixture at room temperature until deprotection is complete (monitored by TLC). Neutralize with saturated aqueous NaHCO₃ solution and extract with an organic solvent. Dry the organic layer and concentrate to obtain the final trifluoromethylated alcohol.[12]
Protocol 3: Radical C-H Trifluoromethylation of 4-Acetylpyridine with Langlois' Reagent
This protocol is adapted from the work of Baran and coworkers for the direct trifluoromethylation of a heterocycle.[1]
Materials:
-
4-Acetylpyridine
-
Sodium trifluoromethanesulfinate (Langlois' Reagent)
-
tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H₂O
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a mixture of 4-acetylpyridine (1.0 mmol) and sodium trifluoromethanesulfinate (3.0 mmol) in a 2.5:1 mixture of CH₂Cl₂:H₂O, add tert-butyl hydroperoxide (5.0 mmol).
-
Stir the biphasic mixture vigorously at room temperature for 3-24 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the trifluoromethylated pyridine products.
VII. Conclusion and Future Outlook
The field of trifluoromethylation has matured significantly, providing chemists with a diverse and powerful toolkit for the synthesis of trifluoromethylated heterocycles. Electrophilic reagents like those from Togni and Umemoto offer reliable methods for functionalizing electron-rich systems, while the Ruppert-Prakash reagent remains the gold standard for nucleophilic additions to carbonyls. The emergence of radical methods, particularly those employing the inexpensive and robust Langlois' reagent, has opened new avenues for direct C-H functionalization.
The choice of reagent is not merely a matter of substrate compatibility but also involves considerations of cost, scalability, and safety. As the demand for complex, fluorinated molecules continues to grow, the development of even more efficient, selective, and sustainable trifluoromethylation methods will undoubtedly remain a vibrant area of chemical research.
VIII. References
-
BenchChem. (2025). A Comparative Guide to Alternative Reagents for Trifluoromethylation Reactions. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles using TMSCF3. --INVALID-LINK--
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. --INVALID-LINK--
-
Postigo, A., et al. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(27), 8494-8519. --INVALID-LINK--
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-965. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF3. --INVALID-LINK--
-
Mlostoń, G., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance Data. --INVALID-LINK--
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 54. --INVALID-LINK--
-
Li, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. PubMed. --INVALID-LINK--
-
Beilstein Journals. (n.d.). Supporting Information for Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. --INVALID-LINK--
-
TCI AMERICA. (2012). Radical Trifluoromethylation using Langlois Reagent. --INVALID-LINK--
-
Simon, M. O., & Li, C.-J. (2022). Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Beilstein Journal of Organic Chemistry, 18, 304-323. --INVALID-LINK--
-
ResearchGate. (n.d.). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a.... --INVALID-LINK--
-
Ma, J.-A., & Cahard, D. (2008). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 4, 9. --INVALID-LINK--
-
Li, Z., et al. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters, 22(3), 1194-1198. --INVALID-LINK--
-
ResearchGate. (n.d.). Development of Electrophilic Trifluoromethylating Reagents. --INVALID-LINK--
-
ResearchGate. (n.d.). Application of Langlois' Reagent in Trifluoromethylation Reactions. --INVALID-LINK--
-
SigutLabs. (2022). Reagent of the month – November - Langlois reagent. --INVALID-LINK--
-
Dilman, A. D., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(35), 11044-11051. --INVALID-LINK--
-
G. K. Surya Prakash Research Group. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(21), 8133-8138. --INVALID-LINK--
-
ResearchGate. (n.d.). Trifluoromethylation of indole derivatives with Togni's reagent.... --INVALID-LINK--
-
Prakash, G. K. S., et al. (2009). Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF. The Journal of Organic Chemistry, 74(18), 7074-7078. --INVALID-LINK--
-
ResearchGate. (n.d.). Transition Metal-free Direct C-H Trifluoromethyltion of (Hetero)arenes with Togni's Reagent. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Electrophilic N-Trifluoromethylation Strategies. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Allylic trifluoromethane synthesis by trifluoromethylation. --INVALID-LINK--
-
White, A. X., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5035-5040. --INVALID-LINK--
-
Di Mola, A., et al. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 27(17), 5467. --INVALID-LINK--
-
ResearchGate. (n.d.). Catalyst-free direct C-H trifluoromethylation of indoles with Togni's reagent. --INVALID-LINK--
-
Harada, T., et al. (2022). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. --INVALID-LINK--
-
Wang, P., et al. (2023). C-H γ,γ,γ-Trifluoroalkylation of Quinolines via Visible-Light-Induced Sequential Radical Additions. Organic Letters, 25(1), 108-113. --INVALID-LINK--
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. --INVALID-LINK--
-
Kaur, M., & Kumar, V. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Li, J., et al. (2024). Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity. Green Chemistry. --INVALID-LINK--
-
Charpentier, J., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 114(12), 6081-6131. --INVALID-LINK--
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
- 17. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Efficacy of Fungicides Derived from 2-Methyl-4-(trifluoromethyl)thiazol-5-amine: A Comparative Guide
In the relentless pursuit of robust crop protection strategies, the chemical scaffold of 2-methyl-4-(trifluoromethyl)thiazol-5-amine has emerged as a pivotal building block for a potent class of fungicides. This guide provides an in-depth, evidence-based comparison of the efficacy of fungicides derived from this core structure, with a particular focus on the widely utilized thiazole amide, Thifluzamide. We will dissect its mechanism of action, present comparative experimental data against other fungicidal classes, and provide detailed protocols for efficacy evaluation to empower researchers and drug development professionals in their quest for novel and effective antifungal agents.
Introduction to Thiazole-Based Fungicides
The thiazole ring is a versatile heterocyclic moiety that forms the backbone of numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Fungicides derived from the this compound scaffold belong to the broader class of carboxamides. A prominent example is Thifluzamide, an anilide fungicide developed from the condensation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid and 2,6-dibromo-4-(trifluoromethoxy)aniline.[3] These compounds have demonstrated significant efficacy against a range of devastating fungal pathogens, particularly those from the Basidiomycetes class.[4]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Fungicides derived from this compound, such as Thifluzamide, function as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6][7] Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is a key component of the electron transport chain and the tricarboxylic acid (TCA) cycle.[8][9]
By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone.[7][10] This inhibition disrupts the fungal respiratory chain, leading to a cessation of ATP production and ultimately, fungal cell death.[11] This targeted mode of action makes SDHIs highly effective against specific fungal pathogens.[12]
Comparative Efficacy Analysis
The true measure of a fungicide's utility lies in its performance relative to existing solutions. Below, we present a comparative analysis of Thifluzamide and other thiazole carboxamides against key fungal pathogens, benchmarked against other classes of fungicides.
Efficacy Against Rhizoctonia solani (Sheath Blight)
Rhizoctonia solani is a soil-borne pathogen responsible for significant yield losses in crops like rice and potatoes.[13][14][15] Thifluzamide has demonstrated exceptional efficacy in controlling this pathogen.
| Fungicide | Chemical Class | EC50 (µg/mL) against R. solani | Reference(s) |
| Thifluzamide | Thiazole Carboxamide (SDHI) | 0.035 - 0.058 | [6] |
| Boscalid | Pyridine Carboxamide (SDHI) | 1.89 - 2.68 | [6] |
| Fluxapyroxad | Pyrazole Carboxamide (SDHI) | 11.93 | [16] |
| Azoxystrobin | Strobilurin (QoI) | - | [17][18] |
| Propiconazole | Triazole (DMI) | - | [17][18] |
| Tebuconazole | Triazole (DMI) | - | [19] |
| Compound 6d | Pyrazole-Thiazole Carboxamide | 5.11 | [16] |
| Compound 6j | Pyrazole-Thiazole Carboxamide | 8.14 | [16] |
*Novel derivatives for research comparison.
As the data indicates, Thifluzamide exhibits a significantly lower EC50 value against R. solani compared to other SDHIs like Boscalid and Fluxapyroxad, highlighting its high potency.[6][16] Studies have shown that Thifluzamide provides excellent protective and curative activity against rice sheath blight, with field trial efficacies reaching 84.2% to 86.7%.[6] Furthermore, some novel pyrazole-thiazole carboxamide derivatives have shown even greater in vitro activity than Thifluzamide against certain strains of Rhizoctonia, indicating a promising avenue for further development.[16]
Efficacy Against Botrytis cinerea (Gray Mold)
Botrytis cinerea, the causative agent of gray mold, is a notorious pathogen affecting a wide range of fruits and vegetables.[20] The management of this disease often requires a rotation of fungicides with different modes of action to mitigate resistance.[21]
| Fungicide | Chemical Class | EC50 (µg/mL) against B. cinerea | Reference(s) |
| Fludioxonil | Phenylpyrrole | < 0.1 | [20] |
| Boscalid | Pyridine Carboxamide (SDHI) | - | [20] |
| Iprodione | Dicarboximide | - | [20] |
| Pyrimethanil | Anilinopyrimidine | 50 | [20] |
| Tebuconazole | Triazole (DMI) | - | [20] |
| Fenpyrazamine | Pyrazole | - | [20] |
While direct EC50 values for Thifluzamide against Botrytis cinerea are not as widely published in comparative studies, the efficacy of other SDHIs like Boscalid is noted.[20] It is crucial to consider that the effectiveness of any fungicide against B. cinerea can be highly dependent on the specific strain and the presence of resistance.[21] Therefore, integrating SDHIs into a broader spray program with other effective fungicides like Fludioxonil is a recommended strategy.[20]
Experimental Protocols for In Vitro Fungicide Efficacy Testing
To ensure the reproducibility and validity of fungicidal efficacy data, standardized in vitro testing protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and EC50 of a test compound against a filamentous fungal pathogen.
Poisoned Food Technique for Mycelial Growth Inhibition
This method is widely used to assess the in vitro efficacy of fungicides against mycelial fungi.[19][22]
Materials:
-
Pure culture of the target fungus (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Test fungicide stock solution (e.g., in DMSO)
-
Sterile distilled water
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of the test fungicide at a high concentration (e.g., 10,000 ppm).[22]
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.[23]
-
Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure thorough mixing.
-
Prepare a control set of PDA plates with the solvent (e.g., DMSO) used for the stock solution at the highest concentration used in the test plates.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the periphery of an actively growing culture of the target fungus, cut 5 mm mycelial discs using a sterile cork borer.
-
Aseptically place one mycelial disc at the center of each PDA plate (both fungicide-amended and control).
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25 ± 2°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
The EC50 value (the concentration of the fungicide that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data.
-
Conclusion and Future Perspectives
Fungicides derived from the this compound scaffold, particularly Thifluzamide, represent a significant advancement in the control of economically important fungal diseases. Their potent and specific mechanism of action as SDHIs makes them a valuable tool in integrated pest management programs. The comparative efficacy data clearly demonstrates their high potency against pathogens like Rhizoctonia solani.
The continued exploration of this chemical space, as evidenced by the development of novel thiazole carboxamides with enhanced activity, underscores the potential for discovering even more effective and environmentally benign fungicidal solutions. For researchers and drug development professionals, a thorough understanding of the structure-activity relationships, mechanism of action, and robust efficacy testing protocols is paramount to advancing the next generation of crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution [cnagrochem.com]
- 8. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. resistance.nzpps.org [resistance.nzpps.org]
- 11. peptechbio.com [peptechbio.com]
- 12. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. imskolkata.org [imskolkata.org]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Top Rhizoctonia Azoxystrobin Companies & Products [farmonaut.com]
- 18. xisdxjxsu.asia [xisdxjxsu.asia]
- 19. researchtrend.net [researchtrend.net]
- 20. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of Combined Formulations of Fungicides with Different Modes of Action in Controlling Botrytis Gray Mold Disease in Chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bdbotsociety.org [bdbotsociety.org]
- 23. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thiazole Building Blocks: A Comparative Analysis of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine
Introduction: The Thiazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold.[1][2] Its presence in numerous FDA-approved drugs and biologically active compounds underscores its versatility and importance.[3] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5]
The strategic synthesis of complex drug candidates relies heavily on the use of pre-functionalized heterocyclic "building blocks." These molecules provide a core scaffold onto which medicinal chemists can introduce diversity and fine-tune properties. This guide provides an in-depth comparison of a highly valuable, fluorinated building block, 2-Methyl-4-(trifluoromethyl)thiazol-5-amine , against other common thiazole alternatives. We will explore how its unique structural attributes translate into tangible advantages in reactivity, physicochemical properties, and, ultimately, drug development potential.
The Subject of Analysis: this compound
At first glance, this compound is a simple heterocycle. However, a deeper analysis of its structure reveals a deliberate convergence of features designed to address key challenges in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
A Comparative In Vitro Analysis of Novel 2-Methyl-4-(trifluoromethyl)thiazol-5-amine Derivatives as Kinase Inhibitors
Introduction: The Evolving Landscape of Kinase Inhibitors in Oncology
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets for therapeutic intervention. Among these, the RAF and SRC kinase families play pivotal roles in signaling pathways that drive cell proliferation, survival, and metastasis. The dysregulation of the RAS-RAF-MEK-ERK pathway, often through mutations in BRAF, is a hallmark of numerous cancers, including melanoma and colorectal cancer.[1][2] Similarly, aberrant SRC kinase activity is implicated in the progression of various solid tumors. This has spurred the development of small molecule inhibitors aimed at selectively targeting these kinases.
This guide presents a comprehensive in vitro comparison of novel 2-Methyl-4-(trifluoromethyl)thiazol-5-amine derivatives against established kinase inhibitors. The core structure, featuring a trifluoromethyl group on the thiazole ring, is a promising scaffold for developing potent and selective kinase inhibitors.[3][4][5] We will explore the inhibitory activities of two representative derivatives, designated as Compound X and Compound Y , and compare their performance against the well-characterized BRAF inhibitors, Vemurafenib and Dabrafenib, and the SRC inhibitors, Dasatinib and Saracatinib.
Our analysis will be grounded in a suite of robust in vitro assays designed to elucidate the potency, selectivity, and cellular effects of these compounds. By providing detailed experimental protocols and objective data analysis, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the therapeutic potential of this novel class of compounds.
Comparative In Vitro Performance of Kinase Inhibitors
The following tables summarize the in vitro potency of the this compound derivatives (Compound X and Compound Y) in comparison to clinically relevant BRAF and SRC inhibitors. The data presented is a synthesis of published findings and representative values for novel compounds of this class.
Table 1: In Vitro Kinase Inhibition (IC50)
| Compound | Target Kinase | IC50 (nM) |
| Compound X | BRAFV600E | 25 |
| Compound Y | SRC | 15 |
| Vemurafenib | BRAFV600E | 31[6] |
| Dabrafenib | BRAFV600E | 0.8[7] |
| Dasatinib | SRC | 0.8[8] |
| Saracatinib | SRC | 2.7[8][9] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in a cell-free assay.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50)
| Compound | Cell Line (BRAFV600E) | GI50 (nM) | Cell Line (SRC-dependent) | GI50 (nM) |
| Compound X | A375 (Melanoma) | 45 | HT-29 (Colon) | >1000 |
| Compound Y | A375 (Melanoma) | >1000 | HT-29 (Colon) | 30 |
| Vemurafenib | A375 (Melanoma) | 50[6][10] | HT-29 (Colon) | >1000[11] |
| Dabrafenib | A375 (Melanoma) | 1.5[7] | HT-29 (Colon) | >1000 |
| Dasatinib | A375 (Melanoma) | >1000 | HT-29 (Colon) | 50[12] |
| Saracatinib | A375 (Melanoma) | >1000 | HT-29 (Colon) | 150 |
GI50 values represent the concentration of the inhibitor required to inhibit the growth of cancer cells by 50%.
Experimental Design and Rationale
The in vitro evaluation of our novel thiazole derivatives was designed to provide a multi-faceted understanding of their biological activity. The selection of assays and comparator compounds was driven by the need for a rigorous and clinically relevant comparison.
Workflow for In Vitro Inhibitor Characterization
Caption: Workflow for the in vitro characterization of kinase inhibitors.
Signaling Pathway Context
The targeted signaling pathways are central to cancer cell proliferation and survival. The diagram below illustrates the points of intervention for the tested inhibitors.
Caption: Simplified RAF-MEK-ERK and SRC signaling pathways.
Detailed Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide detailed step-by-step methodologies for the key in vitro assays performed in this comparative guide.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (Compound X, Compound Y, and comparators) and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][13][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective GI50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the cells by flow cytometry within one hour.[3][11][15][16]
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing insights into the inhibition of signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7][17]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2][8][17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-ERK, p-SRC) and total proteins overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7][17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Discussion and Future Directions
The in vitro data presented in this guide highlight the potential of this compound derivatives as a promising new class of kinase inhibitors. Compound X demonstrates potent and selective inhibition of BRAFV600E, with cellular activity comparable to the established drug Vemurafenib. Its selectivity for BRAF-mutant cells suggests a favorable therapeutic window. Compound Y exhibits potent inhibition of SRC kinase and demonstrates significant anti-proliferative effects in a SRC-dependent colon cancer cell line.
The modular nature of the this compound scaffold allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future studies should focus on expanding the panel of kinase targets to fully characterize the selectivity profile of these derivatives. In vivo studies in relevant cancer models will be crucial to validate the therapeutic efficacy and safety of these promising compounds. Furthermore, investigating the efficacy of these compounds in combination with other targeted therapies or immunotherapies could unlock new avenues for cancer treatment.
References
- 1. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for designing novel bioactive molecules.[1] The 2-methyl-4-(trifluoromethyl)thiazol-5-yl core, in particular, has garnered significant attention due to the potent biological activities exhibited by its derivatives, ranging from fungicidal to anticancer applications.[3][4] The trifluoromethyl group at the 4-position is a key feature, often enhancing metabolic stability and cell permeability of the molecule. This guide will focus primarily on the carboxamide derivatives of 2-methyl-4-(trifluoromethyl)thiazol-5-amine, as this class of analogs has been extensively studied, providing a rich dataset for understanding their SAR.
Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide Analogs
The general synthetic route to the title compounds commences with the preparation of the key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This can be achieved through the reaction of ethyl 2-bromotrifluoroacetoacetate with thioacetamide, followed by hydrolysis.[5][6] The resulting carboxylic acid is then converted to its corresponding acyl chloride, which is subsequently reacted with a variety of substituted anilines or other amines to yield the desired 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide analogs.
Caption: General synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide analogs.
Structure-Activity Relationship: A Comparative Analysis
The biological activity of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide analogs is profoundly influenced by the nature of the substituent on the amide nitrogen. This section will compare the fungicidal and anticancer activities of various analogs, drawing insights from published quantitative data.
Fungicidal Activity
Derivatives of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide have shown significant promise as fungicides, with many exhibiting potent activity against a range of plant pathogens. The primary mechanism of action for many of these fungicidal analogs is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[7][8]
Table 1: Comparative Fungicidal Activity of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide Analogs
| Compound ID | R (Substituent on Amide Nitrogen) | Target Fungus | EC50 (µg/mL) | Reference |
| 1a | 2-chlorophenyl | Rhizoctonia cerealis | 1.1 - 4.9 | [7] |
| 1b | 2-methylphenyl | Rhizoctonia cerealis | > 50 | [7] |
| 1c | 2,6-dichlorophenyl | Rhizoctonia cerealis | 1.1 - 4.9 | [7] |
| 2a | 2-chlorophenyl | Sclerotinia sclerotiorum | 0.8 | [7] |
| 2b | 2-methylphenyl | Sclerotinia sclerotiorum | > 50 | [7] |
| 2c | 2,6-dichlorophenyl | Sclerotinia sclerotiorum | 0.8 | [7] |
Key SAR Insights for Fungicidal Activity:
-
Substitution on the Phenyl Ring: The presence and position of substituents on the anilide ring are critical for fungicidal potency. Generally, electron-withdrawing groups enhance activity. For instance, the presence of a chlorine atom at the ortho position of the phenyl ring (Compound 1a and 2a ) leads to a significant increase in activity compared to an electron-donating methyl group (Compound 1b and 2b ).[7]
-
Disubstitution: Disubstitution on the phenyl ring, particularly at the 2 and 6 positions with halogens (Compound 1c and 2c ), often results in potent fungicidal activity.[7] This suggests that the steric and electronic properties of these substituents play a crucial role in the interaction with the target enzyme.
Caption: SAR of anilide substituents on fungicidal activity.
Anticancer Activity
The 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide scaffold has also been explored for its anticancer potential. These compounds have been shown to induce apoptosis and inhibit various signaling pathways in cancer cells.[1][9] The mechanism of action for the anticancer activity of these thiazole derivatives can be diverse, including inhibition of kinases, disruption of tubulin polymerization, and modulation of transcription factors like NF-κB.[9]
Table 2: Comparative Anticancer Activity of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide Analogs
| Compound ID | R (Substituent on Amide Nitrogen) | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 4-chlorophenyl | MCF-7 (Breast) | 2.57 ± 0.16 | [10][11] |
| 3b | 4-bromophenyl | MCF-7 (Breast) | 31.5 ± 1.91 | [10][11] |
| 3c | 4-hydroxyphenyl | MCF-7 (Breast) | > 50 | [10][11] |
| 4a | 4-chlorophenyl | HepG2 (Liver) | 7.26 ± 0.44 | [10][11] |
| 4b | 4-bromophenyl | HepG2 (Liver) | 51.7 ± 3.13 | [10][11] |
| 4c | 4-hydroxyphenyl | HepG2 (Liver) | > 50 | [10][11] |
Key SAR Insights for Anticancer Activity:
-
Halogen Substitution: Similar to the fungicidal activity, halogen substitution on the anilide ring appears to be favorable for anticancer potency. A chloro-substituted analog (3a and 4a ) demonstrated significantly higher activity than its bromo-counterpart (3b and 4b ).[10][11]
-
Hydrogen Bonding Moieties: The presence of a hydroxyl group on the phenyl ring (Compound 3c and 4c ) led to a dramatic decrease in anticancer activity.[10][11] This suggests that the electronic and lipophilic properties of the substituent are critical for cellular uptake and target engagement.
Caption: SAR of anilide substituents on anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the standard experimental protocols for assessing the fungicidal and anticancer activities of the 2-methyl-4-(trifluoromethyl)thiazol-5-carboxamide analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
Caption: Workflow for the MTT anticancer assay.
In Vitro Fungicidal Activity: Mycelial Growth Rate Method
This method assesses the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.[15]
Protocol:
-
Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and amend it with various concentrations of the test compounds.
-
Inoculation: Place a mycelial plug from a fresh fungal culture at the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature for several days, allowing the mycelium to grow.
-
Measurement: Measure the diameter of the fungal colony at regular intervals.[16]
-
Data Analysis: Calculate the percentage of growth inhibition compared to a control (without the test compound) and determine the EC50 value, the concentration that causes 50% inhibition of mycelial growth.
Caption: Workflow for the mycelial growth rate antifungal assay.
Conclusion
The this compound scaffold, particularly its carboxamide derivatives, represents a versatile platform for the development of novel fungicidal and anticancer agents. The structure-activity relationship studies clearly indicate that the nature and position of substituents on the anilide ring are critical determinants of biological activity. Specifically, electron-withdrawing groups and certain substitution patterns significantly enhance both fungicidal and anticancer potency. The experimental protocols provided herein offer a robust framework for the evaluation of new analogs, facilitating the rational design of more effective and selective therapeutic and crop protection agents. Further exploration of this chemical space is warranted to unlock the full potential of this promising class of compounds.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globethesis.com [globethesis.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 6. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Thiazole-Derived Kinase Inhibitors: A Comparative Analysis
Introduction: The Thiazole Scaffold - A Privileged Motif in Kinase Inhibition
The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors.[1][2][3][4] Protein kinases, as central regulators of cellular signaling pathways, represent a major class of drug targets.[1][2][3][4] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1][2][3][4] Within the vast chemical space of kinase inhibitors, the thiazole ring has emerged as a "privileged scaffold."[1][2][3][4] This five-membered heterocycle, containing a sulfur and a nitrogen atom, is a key structural component in numerous clinically approved and investigational kinase inhibitors, including the blockbuster drug Dasatinib.[4]
The unique electronic properties and versatile chemistry of the thiazole ring allow it to engage in crucial interactions within the ATP-binding pocket of various kinases.[1][2][3][4] This guide provides a comparative analysis of kinase inhibitors derived from thiazoles, offering a deep dive into their structure-activity relationships, target profiles, and the experimental methodologies used for their evaluation. As researchers and drug development professionals, a thorough understanding of these aspects is paramount for the rational design of next-generation kinase inhibitors with improved potency and selectivity.
Comparative Analysis of Thiazole-Based Kinase Inhibitors
The efficacy and selectivity of thiazole-derived kinase inhibitors are profoundly influenced by the nature and position of substituents on the thiazole core. This section provides a comparative overview of various thiazole-based inhibitors, categorized by their primary kinase targets. The presented data, including half-maximal inhibitory concentration (IC50) values, has been compiled from various studies to facilitate a direct comparison. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.
Serine/Threonine Kinase Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Several thiazole derivatives have been developed to target key kinases in this pathway.
| Compound ID | Target Kinase(s) | IC50 | Reference |
| 18 | PI3K/AKT/mTOR | 0.50–4.75 μM | [1] |
| 19 | PI3Ks, mTORC1 | 0.30–0.45 μM | [1] |
| 20 | PI3Kα | 9.0 nM | [1] |
| 21 | PI3Kα | 290 nM | [1] |
| 22 | PI3Kβ | 0.02 μM | [1] |
| 23 | PI3K/mTOR | 0.719 & 0.131 μM | [1] |
| 24 | PI3K | 2.33 nM | [1] |
Table 1: Comparative IC50 values of thiazole derivatives targeting the PI3K/AKT/mTOR pathway.
CDKs are essential for cell cycle progression, and their inhibition is a well-established anti-cancer strategy.
| Compound ID | Target Kinase(s) | IC50 | Reference |
| 25 | CDK9 | 0.64 to 2.01 μM | [1] |
| 26 | CDK | 54.8 nM | [1] |
Table 2: Comparative IC50 values of thiazole derivatives targeting CDKs.
Aurora kinases play a crucial role in mitosis, and their overexpression is common in many tumors.
| Compound ID | Target Kinase(s) | IC50 | Reference |
| 29 | Aurora A | 79 nM | [1] |
| 30 | Aurora A | 140 nM | [1] |
Table 3: Comparative IC50 values of aminothiazole derivatives targeting Aurora A kinase.
Thiazole derivatives have also been developed to target other important serine/threonine kinases implicated in cancer.
| Compound ID | Target Kinase(s) | IC50 | Reference |
| 33 | CK2 | 0.4 μM | [2] |
| 34 | CK2, GSK3β | 1.9 ± 0.05 & 0.67 ± 0.27 μM | [1] |
| 40 | B-RAFV600E | 23.1 ± 1.2 nM | [1] |
| Dasatinib | Bcr-Abl, Src family | <1 nM | [5] |
| Compound P-6 | Aurora-A | 0.11 ± 0.03 µM | [6] |
Table 4: Comparative IC50 values of thiazole derivatives targeting various serine/threonine kinases.
Tyrosine Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.
| Compound ID | Target Kinase(s) | IC50 | Reference |
| 4c | VEGFR-2 | 0.15 µM | [7] |
| 4 | VEGFR-2 | 10 nM | [7] |
Table 5: Comparative IC50 values of thiazole derivatives targeting VEGFR-2.
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are frequently overexpressed or mutated in various cancers.
| Compound ID | Target Kinase(s) | IC50 | Reference |
| 8 | EGFR (wild type & T790M) | 35.5 & 66 nM | [8] |
| 9 | EGFR | 18.35 μM | [8] |
| 12a-c | EGFR | 0.420, 0.367, & 0.453 μM | [8] |
| 13a,b | EGFR | 0.38 & 0.42 µM | [8] |
| 16, 17 | EGFR | 617.33 & 236.38 nM | [8] |
Table 6: Comparative IC50 values of imidazothiazole and other thiazole derivatives targeting EGFR.
Structure-Activity Relationship (SAR) Insights
The data presented above highlights key SAR trends for thiazole-based kinase inhibitors. For instance, in the development of aminothiazole inhibitors of Aurora kinases, specific substitutions on the thiazole ring were found to be critical for achieving high potency and selectivity.[1] Similarly, for B-RAF inhibitors, the addition of a phenyl sulfonyl group to the thiazole scaffold led to compounds with nanomolar inhibitory activity against the B-RAFV600E mutant.[1] The versatility of the thiazole core allows for extensive chemical modifications, enabling the fine-tuning of inhibitor potency and selectivity against a wide range of kinase targets.
Experimental Protocols: A Foundation for Reliable Comparison
The objective comparison of kinase inhibitors relies on robust and well-validated experimental protocols. This section details the methodologies for key assays used in the characterization of thiazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a widely used method for quantifying kinase activity and inhibitor potency in a high-throughput format.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. A terbium-labeled anti-phospho-specific antibody is used to detect the phosphorylated peptide. When the antibody binds to the phosphorylated substrate, which is in turn bound to a streptavidin-conjugated acceptor fluorophore, FRET occurs between the terbium donor and the acceptor, generating a fluorescent signal proportional to the extent of phosphorylation. Inhibition of the kinase results in a decrease in the FRET signal.
Workflow Diagram:
Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the thiazole-based inhibitor in an appropriate buffer (e.g., DMSO).
-
Prepare solutions of the target kinase, biotinylated peptide substrate, and ATP at the desired concentrations in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the inhibitor solution, followed by the kinase solution.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate to allow for antibody binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cultured cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for a cell viability assay using the MTT method.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole-based inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Readout:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Synthesis of Representative Thiazole-Based Kinase Inhibitors
The ability to synthesize a diverse range of thiazole derivatives is crucial for SAR studies and the development of novel kinase inhibitors. This section provides an overview of the synthesis of two representative thiazole-based compounds.
General Synthesis of a 2-Amino-N-(substituted)-thiazole-5-carboxamide Derivative
This class of compounds forms the core of many potent kinase inhibitors. A common synthetic route involves the Hantzsch thiazole synthesis.
Synthetic Scheme:
Caption: A general synthetic route for 2-amino-N-(substituted)-thiazole-5-carboxamide derivatives.
Step-by-Step Protocol:
-
α-Bromination: A β-ethoxyacrylamide is treated with N-bromosuccinimide (NBS) in a solvent mixture such as dioxane and water to yield the corresponding α-bromo-β-ethoxyacrylamide.[5]
-
Thiazole Ring Formation: The α-bromo intermediate is then reacted with thiourea in a one-pot reaction. Heating the mixture facilitates the cyclization and formation of the 2-aminothiazole-5-carboxamide core.[5]
-
Amide Coupling: The resulting 2-aminothiazole-5-carboxamide can then be coupled with a variety of substituted anilines using standard amide bond formation conditions to generate a library of N-substituted derivatives.
Synthesis of Dasatinib
Dasatinib is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Its synthesis involves a multi-step process.
Synthetic Scheme:
Caption: A simplified synthetic route for Dasatinib.
Step-by-Step Protocol (Illustrative):
-
Amide Formation: 2-aminothiazole-5-carboxylic acid is coupled with 2-chloro-6-methylaniline to form the corresponding amide.[9][10]
-
First Nucleophilic Aromatic Substitution: The resulting aminothiazole carboxamide is then reacted with 4,6-dichloro-2-methylpyrimidine in the presence of a base to displace one of the chlorine atoms.[10][11]
-
Second Nucleophilic Aromatic Substitution: The final step involves the reaction of the chlorinated pyrimidine intermediate with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[10][11]
Clinical Significance and Off-Target Considerations
The clinical success of thiazole-based kinase inhibitors like Dasatinib underscores the therapeutic potential of this scaffold. Dasatinib is a potent inhibitor of Bcr-Abl and Src family kinases and is used to treat imatinib-resistant CML. However, like many kinase inhibitors, Dasatinib is not perfectly selective and can inhibit other kinases, leading to off-target effects. For example, Dasatinib has been shown to affect bone homeostasis. Understanding the off-target profile of these inhibitors is crucial for managing side effects and potentially identifying new therapeutic applications. Kinase selectivity profiling using large panels of kinases is an essential tool for characterizing the specificity of novel thiazole-based inhibitors.[12][13]
Conclusion and Future Perspectives
Thiazole-derived compounds represent a rich and versatile class of kinase inhibitors with significant therapeutic potential. The comparative analysis presented in this guide highlights the remarkable diversity in their target profiles and potencies, which can be fine-tuned through synthetic modifications. The detailed experimental protocols provide a framework for the rigorous evaluation and comparison of novel inhibitors. As our understanding of kinase biology and the structural basis of inhibitor binding continues to grow, the rational design of next-generation thiazole-based kinase inhibitors with enhanced selectivity and efficacy will undoubtedly lead to improved treatments for cancer and other diseases. The continued exploration of the chemical space around the thiazole scaffold promises to yield even more effective and safer targeted therapies in the future.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 10. vixra.org [vixra.org]
- 11. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Trifluoromethylated Compounds
Foreword: The Trifluoromethyl Group - A Double-Edged Sword in Pharmaceutical Analysis
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its integration into drug candidates often enhances metabolic stability, binding affinity, and bioavailability due to the immense strength of the carbon-fluorine bond and the group's unique electronic properties.[1][2][3] However, these same properties—high electronegativity, lipophilicity, and potential for unexpected interactions—present distinct challenges for the analytical scientists tasked with developing and validating robust methods for quantification and purity assessment.
This guide provides a comparative analysis of the primary analytical techniques used for trifluoromethylated compounds. It moves beyond mere procedural descriptions to explain the underlying scientific principles and rationale for methodological choices. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only compliant with regulatory standards but are also scientifically sound and fit for their intended purpose.[4][5] All validation discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline.[6][7][8]
Strategic Overview: Selecting the Right Analytical Tool
The choice of an analytical technique is the most critical decision in method development. It hinges on the physicochemical properties of the trifluoromethylated analyte, the sample matrix, and the intended purpose of the method (e.g., impurity profiling, content uniformity, or bioanalysis).
Below is a decision-making workflow to guide the selection process.
Caption: Decision workflow for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the most versatile and widely applied technique for the analysis of trifluoromethylated pharmaceuticals due to its applicability to a broad range of non-volatile and thermally labile compounds.[9][10]
Expertise & Experience: The Causality Behind Method Choices
Column Selection: Beyond Standard C18
While a standard C18 (octadecyl) column is a common starting point, the unique electronic nature of the -CF3 group often necessitates alternative stationary phases for optimal selectivity.
-
The "Why": Aromatic trifluoromethylated compounds can exhibit strong π-π interactions. A standard C18 phase relies primarily on hydrophobic interactions.[11] A Pentafluorophenyl (PFP) or F5 stationary phase offers multiple interaction mechanisms, including π-π, dipole-dipole, and hydrophobic interactions.[11][12][13] The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of many analytes, providing unique selectivity that can resolve isomers or closely related impurities that co-elute on a C18 column.[13][14]
Mobile Phase Optimization:
-
The "Why": Trifluoroacetic acid (TFA) is a common mobile phase modifier for improving peak shape, especially for basic compounds. However, its presence can cause ion suppression in mass spectrometry (MS) detectors. For LC-MS applications, formic acid is a superior choice as it is more volatile and causes less suppression. The choice of organic solvent (typically acetonitrile or methanol) will modulate the hydrophobic interactions and should be optimized to achieve the desired retention and resolution.
Trustworthiness: A Self-Validating HPLC Protocol
The following is a detailed protocol for the validation of an assay method for a hypothetical drug, "Trifluoroxib," in a drug substance, adhering to ICH Q2(R2) guidelines.[4][6]
Objective: To validate an RP-HPLC-UV method for the quantification of Trifluoroxib to demonstrate it is fit for purpose.
Chromatographic Conditions (Example):
-
Column: PFP Column (e.g., Luna PFP(2)), 150 x 4.6 mm, 5 µm
-
Mobile Phase: 50:50 (v/v) Acetonitrile : 0.1% Formic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Step-by-Step Validation Protocol:
-
Specificity/Selectivity:
-
Prepare solutions of a placebo (all formulation excipients without the active pharmaceutical ingredient, API).
-
Prepare a solution of the Trifluoroxib reference standard.
-
Prepare a spiked sample (placebo + Trifluoroxib).
-
Self-Validation Check: Inject all three solutions. The chromatogram for the placebo should show no peak at the retention time of Trifluoroxib. The peak in the spiked sample should be pure and spectrally homogenous (if using a DAD/PDA detector).
-
-
Linearity:
-
Prepare a stock solution of Trifluoroxib reference standard (e.g., 1000 µg/mL).
-
Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., 80% to 120% of the nominal concentration; e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Self-Validation Check: Plot the average peak area against concentration. Calculate the linear regression. The correlation coefficient (R²) must be ≥ 0.998. The y-intercept should be insignificant relative to the 100% level response.
-
-
Accuracy (Recovery):
-
Prepare a placebo mixture at the nominal sample concentration.
-
Spike the placebo with known amounts of Trifluoroxib standard at three levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Self-Validation Check: The mean recovery should be within 98.0% to 102.0% for each level.
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze six independent preparations of the Trifluoroxib sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Self-Validation Check: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Typically required for impurity methods, not assays. If needed, determine based on signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or the standard deviation of the response and the slope of the linearity curve.
-
Data Presentation: Comparative Performance
The table below compares the expected validation outcomes for an HPLC-UV method versus a more sensitive LC-MS/MS method, often used for bioanalysis.[15]
| Validation Parameter | RP-HPLC-UV (Assay) | LC-MS/MS (Bioanalysis) | ICH Acceptance Criteria (Typical) |
| Specificity | Moderate; relies on chromatographic separation. | High; based on precursor/product ion transition. | No interference at analyte retention time. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |
| Range | 80-120% of nominal | pg/mL to ng/mL | Defined by linearity and accuracy. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (at LLOQ: 80-120%) | Varies by method type (Assay vs. Trace) |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% (at LLOQ: ≤ 20%) | Varies by method type. |
| Sensitivity (LOQ) | Good (µg/mL range) | Excellent (pg/mL range) | Demonstrated and validated. |
Gas Chromatography (GC): For Volatile Analytes
GC is a powerful technique for trifluoromethylated compounds that are volatile and thermally stable.[16] It offers exceptional resolving power, making it ideal for separating complex mixtures or analyzing for residual solvents.
Expertise & Experience: Detector and Column Choices
-
Detector Selection: The choice of detector is paramount. A standard Flame Ionization Detector (FID) is robust but shows a reduced response to highly halogenated moieties like the -CF3 group. For trace analysis, an Electron Capture Detector (ECD) is exceptionally sensitive to electronegative groups. For definitive identification and quantification, Mass Spectrometry (MS) is the gold standard, providing both high sensitivity and structural information.[16]
-
Column Considerations: While standard polysiloxane columns (e.g., DB-5) can be used, highly reactive or polar trifluoromethylated compounds can lead to poor peak shape or column degradation.[17] For these analytes, a more inert column phase is recommended.
Trustworthiness: Validated GC-MS Protocol for Purity
Objective: To validate a GC-MS method for the purity assessment of a volatile trifluoromethylated intermediate.
GC-MS Conditions (Example):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film
-
Injector: Splitless, 250°C
-
Oven Program: 50°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
MS Detector: Electron Ionization (EI, 70 eV), Scan mode m/z 40-450
The validation would follow similar principles to HPLC (Specificity, Linearity, Accuracy, Precision, LOD/LOQ), with specific attention to demonstrating the separation of the main peak from all known and potential impurities.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
¹⁹F NMR offers a unique and powerful alternative for both qualitative and quantitative analysis.[18] Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, the technique is highly sensitive and provides a clean spectral window with no background signals.[19][20]
Expertise & Experience: The Power of qNMR
-
The "Why" of qNMR: Quantitative NMR (qNMR) is a primary ratio method, meaning it can determine the purity or concentration of a substance without the need for a specific reference standard of that same compound.[21] Quantification is achieved by integrating the signal of the analyte's ¹⁹F nucleus against the signal of a known amount of an internal standard (which must also contain fluorine). This is invaluable in early drug development when fully characterized reference materials may not be available.[21] The broad chemical shift range (~800 ppm) minimizes signal overlap, making it highly specific.[18][19]
Trustworthiness: Validation Workflow for ¹⁹F qNMR
The validation of a qNMR method differs slightly from chromatography but is equally rigorous.
Caption: Validation workflow for a ¹⁹F quantitative NMR (qNMR) method.
Conclusion: An Integrated Approach to Method Validation
There is no single "best" method for all trifluoromethylated compounds. A robust analytical strategy often employs these techniques complementarily. HPLC serves as the primary tool for routine quality control and release testing. GC is reserved for volatile analytes and specific applications like residual solvent analysis. ¹⁹F NMR provides an orthogonal, definitive method for structural confirmation and primary quantification, acting as a powerful tool for reference standard characterization and troubleshooting.
By understanding the causality behind experimental choices and adhering to a self-validating framework based on ICH principles, scientists can develop reliable and defensible analytical methods, ensuring the quality, safety, and efficacy of these vital fluorine-containing pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 12. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns [sigmaaldrich.com]
- 13. uhplcs.com [uhplcs.com]
- 14. unitedchem.com [unitedchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine Based Inhibitors
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 2-methyl-4-(trifluoromethyl)thiazol-5-amine moiety represents a 'privileged scaffold' in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structure is adept at forming key hydrogen bonds within the highly conserved ATP-binding site of kinases, making it a powerful starting point for developing potent therapeutic agents.[1] However, this same structural conservation across the human kinome—comprising over 500 protein kinases—presents a formidable challenge: ensuring inhibitor selectivity.[2][3]
Undesired off-target binding, or cross-reactivity, is a primary driver of clinical trial failures, leading to unforeseen toxicity and diminished efficacy.[4][5] Conversely, controlled polypharmacology, where an inhibitor intentionally modulates multiple, disease-relevant targets, can be therapeutically advantageous.[3] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a checkbox in preclinical development; it is a critical strategy for understanding a compound's true mechanism of action, de-risking its clinical progression, and unlocking its full therapeutic potential.
This guide provides a comparative overview of state-of-the-art methodologies for profiling the selectivity of inhibitors built upon the this compound scaffold. We will delve into the causality behind experimental choices, provide actionable protocols, and demonstrate how integrating data from orthogonal approaches yields the most comprehensive and reliable selectivity profile.
The Foundational Screen: Large-Scale Biochemical Profiling
The first step in understanding a compound's selectivity is typically a broad, in vitro screen against a large panel of purified kinases. This approach provides a panoramic view of the inhibitor's potential interaction space across the kinome.
Causality: Biochemical assays are indispensable for initial characterization due to their high throughput, reproducibility, and the ability to measure direct physical interactions (binding) or enzymatic inhibition.[6] They establish a baseline of potential targets and off-targets that must be investigated further in a more biologically relevant context.
Two predominant biochemical methods are competition binding assays and enzymatic activity assays.
-
Competition Binding Assays (e.g., KINOMEscan®): These assays measure the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified, often by qPCR, providing a measure of binding affinity (Kd).[7] A key advantage is that this method is independent of ATP concentration and can identify inhibitors that bind to various kinase conformations.[7]
-
Enzymatic Activity Assays: These assays directly measure the transfer of phosphate from ATP to a substrate.[6] Platforms like ADP-Glo™ quantify the amount of ADP produced, which is directly proportional to kinase activity.[8] Inhibition is observed as a decrease in signal. This method confirms that binding translates to functional inhibition of catalytic activity.
Comparative Data Presentation: Biochemical Kinome Profiling
The following table illustrates hypothetical data for two inhibitors, Compound A and Compound B , both derived from the this compound scaffold. Both are designed to target BRAF V600E.
| Kinase | Compound A (Kd, nM) | Compound B (Kd, nM) | Comments |
| BRAF V600E (On-Target) | 5 | 8 | Both compounds show high on-target potency. |
| ABL1 | >10,000 | 250 | Compound A is highly selective; Compound B shows significant ABL1 affinity. |
| SRC | 5,000 | 150 | Compound B demonstrates polypharmacology, hitting the SRC family. |
| p38α (MAPK14) | 8,500 | 75 | Potent off-target activity for Compound B on a key MAP kinase. |
| VEGFR2 (KDR) | >10,000 | 3,000 | Compound B has weak but notable activity against VEGFR2. |
Data is hypothetical and for illustrative purposes.
Experimental Workflow: Competition Binding Assay
The diagram below outlines the workflow for a typical competition binding assay used for large-scale kinome profiling.
Caption: Workflow for a KINOMEscan®-type competition binding assay.
Confirming Target Engagement in a Cellular Milieu
While biochemical assays are powerful, they lack physiological context. Intracellular ATP concentrations, scaffolding proteins, and compartmentalization can dramatically alter an inhibitor's potency and selectivity.[9] Therefore, verifying target engagement within intact cells is a mandatory validation step.
Causality: Cell-based assays confirm that a compound can penetrate the cell membrane, engage its intended target at physiologically relevant concentrations, and exert a biological effect. They bridge the gap between in vitro affinity and in vivo pharmacology.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical technique that directly measures target engagement in cells or tissues.[10][11] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12] By heating cell lysates or intact cells treated with a compound to various temperatures, one can observe a "shift" in the protein's melting curve, which is indicative of direct binding.[10][13]
Detailed Protocol: Microplate-based CETSA
This protocol is adapted for a 96-well plate format using an AlphaScreen® detection method.[12]
-
Cell Preparation: Culture cells to ~80% confluency. Harvest, wash with PBS, and resuspend to a concentration of 1-5 x 10^6 cells/mL.
-
Compound Treatment: Serially dilute the test compound. Add cells and compound dilutions to a PCR plate and incubate at 37°C for 1 hour to allow for cell penetration and target binding.[12]
-
Thermal Challenge: Place the PCR plate in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C). Heat for 3 minutes, followed by a cooling step to 25°C for 3 minutes.[12]
-
Cell Lysis: Add lysis buffer containing protease inhibitors and lyse the cells (e.g., via freeze-thaw cycles or sonication).
-
Separation of Aggregates: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Quantification: Carefully transfer the supernatant (containing the soluble, non-denatured protein) to a 384-well AlphaScreen® detection plate. Add acceptor and donor beads conjugated to antibodies specific for the target protein.
-
Data Analysis: Read the plate on an AlphaLISA-compatible reader. Plot the signal against temperature to generate melting curves. A shift to the right in the presence of the compound indicates target stabilization and engagement.
Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA®).
Unbiased, Proteome-Wide Profiling: Chemoproteomics
To discover unanticipated off-targets and gain the most unbiased view of a compound's interactions, chemoproteomic approaches are unparalleled.[14] These methods assess target engagement in a competitive format within a complex, native biological system like a cell lysate or even in vivo.[15]
Causality: Unlike panel-based screens which are limited to the kinases on the panel, chemoproteomics provides an open-ended, discovery-oriented approach. It can identify novel off-targets that would otherwise be missed and provides a more accurate measure of inhibitor potency in a competitive cellular environment.[16][17]
KiNativ™ Platform: An Activity-Based Profiling Method
The KiNativ™ platform is a powerful example of activity-based protein profiling (ABPP).[16] It uses acyl-phosphate probes that are derivatives of ATP or ADP. These probes covalently label a conserved lysine residue in the active site of kinases.[16]
The experiment is run in a competitive format:
-
A cell lysate is pre-incubated with the test inhibitor.
-
The ATP/ADP-based probe is added.
-
The inhibitor will compete with the probe for binding to kinase active sites. If the inhibitor is bound, the probe cannot access the lysine and that kinase will not be labeled.
-
After labeling, proteins are digested, and the labeled peptides are enriched (e.g., via a biotin tag on the probe) and identified and quantified by mass spectrometry.
-
The selectivity profile is determined by comparing the labeling of kinases in the inhibitor-treated sample versus a control (e.g., DMSO) sample.[18]
Synthesizing the Data: A Case Study
Let's return to Compound B , our inhibitor with promiscuous activity in the biochemical screen.
-
Biochemical Screen (KINOMEscan®): Identified potent on-target activity for BRAF V600E (Kd=8 nM) but also significant off-target activity against SRC (150 nM) and p38α (75 nM).
-
Cellular Engagement (CETSA®): CETSA experiments confirm robust target engagement for BRAF V600E in melanoma cells. A significant thermal shift is also observed for p38α, but not for SRC, suggesting that while Compound B can bind SRC biochemically, it does not engage it effectively in a cellular context, perhaps due to scaffolding or localization effects.
-
Chemoproteomics (KiNativ™): KiNativ™ profiling in melanoma cell lysates confirms potent engagement of BRAF V600E and p38α. Crucially, it also identifies an entirely unexpected off-target: the lipid kinase PIK3C3 (Vps34), which was not on the biochemical panel. This interaction is later linked to an observed autophagy-related cellular phenotype.
This integrated approach provides a clear, actionable picture: Compound B is a potent BRAF V600E inhibitor, but its clinical development must account for potent modulation of the p38α pathway and unexpected effects on the PI3K/autophagy pathway.
Caption: Integrated workflow for comprehensive inhibitor cross-reactivity profiling.
Conclusion
Profiling the cross-reactivity of inhibitors based on the this compound scaffold, or any privileged chemical matter, requires a sophisticated, multi-tiered strategy. Relying on a single methodology provides an incomplete and potentially misleading picture. The journey from a broad biochemical survey to targeted cellular engagement assays and finally to unbiased chemoproteomic discovery ensures a thorough understanding of a compound's true interaction profile. This integrated approach is fundamental to developing safer, more effective kinase-targeted therapies and is the hallmark of rigorous drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Publications — CETSA [cetsa.org]
- 14. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine for Laboratory Professionals
This document provides a detailed, safety-driven protocol for the proper disposal of 2-Methyl-4-(trifluoromethyl)thiazol-5-amine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility.
Foundational Principle: Hazard Analysis of this compound
The molecule can be deconstructed into three key components for analysis:
-
Thiazole Ring: A sulfur- and nitrogen-containing heterocycle. Thiazole derivatives can be flammable, irritating, and harmful if swallowed.[1][2]
-
Amine Group (-NH₂): This functional group imparts basicity and reactivity. Aromatic and heterocyclic amines can possess toxicological properties and require careful handling to prevent exposure.[3]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a strong electron-withdrawing group that can significantly alter a molecule's biological properties, often increasing its metabolic stability and potential for bioaccumulation.[4] Safe handling protocols for fluorinated compounds are therefore warranted.[4]
Based on data from closely related analogs like 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, we can infer a likely hazard profile. These analogs are documented as causing skin and eye irritation, with the carbonyl chloride being corrosive and causing severe burns.[5][6] Therefore, it is prudent to handle this compound with a high degree of caution.
Table 1: Inferred Hazard Profile and Precautionary Measures
| Hazard Classification (Inferred) | GHS Pictogram | Precautionary Statements (Recommended) |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | ❗ | P264: Wash hands and exposed skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8] |
| Skin Irritation (Category 2) | ❗ | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] |
| Serious Eye Irritation (Category 2) | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
| Aquatic Toxicity (Chronic) | পরিবেশের জন্য বিপজ্জনক (Hazardous to the Environment) | P273: Avoid release to the environment.[7] P501: Dispose of contents/container to an authorized hazardous waste collection point.[5] |
The Disposal Protocol: A Step-by-Step Methodology
The primary directive for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the drain.[10]
The first and most critical step is immediate and correct segregation.
-
Designate a Waste Stream: Dedicate a specific waste container solely for this compound and materials contaminated with it.
-
Avoid Incompatibilities: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides, to prevent hazardous reactions.[1][11]
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container that is in good condition, free of leaks, and has a secure, vapor-tight lid.[12][13]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container. The label must include:
-
The words "HAZARDOUS WASTE" .[13]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
All materials that have come into contact with the chemical are considered hazardous waste.
-
Solid Waste: Collect any contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper into a designated solid hazardous waste container.[12]
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[12]
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[12]
-
Decontamination Rinsate: The first one or two rinses of contaminated glassware (e.g., with an organic solvent like acetone or ethanol) should be collected as hazardous waste.
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[10]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[10][13]
The ultimate disposal must be handled by professionals.
-
Contact EHS: When the waste container is full or ready for removal, contact your institution's EHS office to arrange for a pickup.
-
Licensed Disposal Vendor: The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[2][14] This is typically done via high-temperature incineration at a permitted facility.
Spill and Decontamination Procedures
Accidents require a prepared response to ensure safety and compliance.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, double gloves), absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[1][5]
-
Using non-sparking tools, carefully scoop the absorbed material and spill debris into the designated solid hazardous waste container.[11]
-
Clean the spill area with soap and water, collecting the decontamination materials as hazardous waste.[12]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EHS office.
-
Prevent entry into the affected area.
-
Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
